Doconexent
Description
Significance of Docosahexaenooic Acid as a Long-Chain Polyunsaturated Fatty Acid
Docosahexaenoic acid (DHA) is an omega-3 fatty acid, structurally a carboxylic acid with a 22-carbon chain and six cis double bonds. wikipedia.org The first double bond is located at the third carbon from the omega end, which is why it is classified as an omega-3 fatty acid. wikipedia.orgguidechem.com This unique structure is crucial for its function, particularly in cell membranes. nih.gov
DHA is a major structural component of the mammalian central nervous system, being the most abundant omega-3 fatty acid in the brain and retina. wikipedia.org In fact, DHA constitutes about 40% of the polyunsaturated fatty acids (PUFAs) in the brain and 60% in the retina. wikipedia.org It is highly concentrated in the gray matter of the brain and the outer rod segments of the retina. nih.gov The flexibility and fluidity imparted by DHA's structure are vital for the function of neuronal membranes, supporting neuronal conduction and the optimal functioning of membrane proteins like receptors and enzymes. wikipedia.orgtandfonline.com
Mammalian cells cannot synthesize the precursor for omega-3 fatty acids, alpha-linolenic acid (ALA), and the conversion of ALA to DHA is very limited in the human body. nih.govhsis.org Therefore, DHA must be obtained from dietary sources such as fatty fish, fish oil, or algae oil. wikipedia.org
Table 1: Chemical and Physical Properties of Docosahexaenoic Acid
| Property | Value |
| Chemical Formula | C22H32O2 |
| Molar Mass | 328.488 g/mol |
| Melting Point | -44 °C |
| Boiling Point | 446.7 °C |
| Density | 0.943 g/cm³ |
| IUPAC Name | (4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoic acid |
| Trivial Name | Cervonic acid |
Historical Context and Evolution of Research on Docosahexaenoic Acid
The concept of essential fatty acids was first established in the 1920s. nutritionfacts.org However, the specific importance of omega-3 fatty acids, and DHA in particular, gained significant attention much later. In the mid-20th century, initial studies on the fatty acid composition of the brain highlighted its unusual lipid profile. youtube.com
A pivotal moment in DHA research came in the early 1980s when NASA-sponsored research into plant-based food sources for long-duration space flights led to the discovery of algae-based DHA. wikipedia.org This discovery opened up a sustainable source of DHA for research and supplementation.
Early research focused on the structural role of DHA in the brain and retina. drugfuture.com By the late 1980s and early 1990s, a consensus began to form around the broader health implications of omega-3 fatty acids, with a 1989 NATO workshop recognizing their anti-inflammatory and cardiovascular benefits. nih.gov Throughout the 1990s, research expanded to investigate the effects of DHA on brain and behavioral development. drugfuture.com
The understanding of DHA's biosynthesis has also evolved. The "Sprecher's shunt" hypothesis, proposed in 1991, was the accepted model for DHA synthesis in mammals for many years until the identification of a specific enzyme, Δ4-desaturase, in 2015 provided a more direct pathway. wikipedia.org
Current Paradigms in Docosahexaenoic Acid Biological Research
Current research on DHA is multifaceted, exploring its roles beyond basic structure and function. A significant area of investigation is its role in neurodevelopment and the prevention of neuropsychiatric and neurodegenerative disorders. nih.govmdpi.com
One of the key current paradigms is the understanding of how DHA crosses the blood-brain barrier. Research has identified a specific transporter protein, Mfsd2a, as the primary carrier of DHA into the brain. firstwordpharma.comduke-nus.edu.sgsciencedaily.com This discovery has opened new avenues for understanding lipid transport and designing targeted drug delivery to the brain. firstwordpharma.comnih.gov
The metabolism of DHA into bioactive lipid mediators is another major focus of current research. uea.ac.uknih.gov These metabolites, including resolvins, protectins, and maresins, are being investigated for their active roles in the resolution of inflammation. uea.ac.uknih.gov This has significant implications for a wide range of inflammatory disorders.
Furthermore, the unique and indispensable role of DHA in neuronal membranes continues to be a subject of intense study. nih.gov Research is exploring how DHA influences membrane fluidity, the activity of membrane-bound enzymes, receptor function, and signal transduction, all of which are critical for brain function. tandfonline.com
Table 2: Key Research Findings in Docosahexaenoic Acid Biological Research
| Research Area | Key Findings |
| Neurobiology | DHA is essential for neurite outgrowth, synaptogenesis, and the expression of synaptic proteins. nih.govnih.gov It also plays a role in neurogenesis and can modulate neurotransmission. nih.govnih.gov |
| Inflammation | DHA is a precursor to potent anti-inflammatory lipid mediators known as resolvins, protectins, and maresins. uea.ac.uknih.gov |
| Brain Development | Maternal DHA intake during pregnancy is associated with improved cognitive outcomes in infants, including attention, problem-solving, and language acquisition. braintreenutrition.commdpi.com |
| Cognitive Function | Higher levels of DHA are associated with greater selective and sustained attention in adolescents. sciencedaily.com |
| Neurodegenerative Disorders | Research suggests a potential role for DHA in reducing the risk of Alzheimer's disease. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMBGCFOFBJSGT-KUBAVDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040465 | |
| Record name | Cervonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Docosahexaenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6217-54-5 | |
| Record name | Cervonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6217-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doconexent [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006217545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doconexent | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cervonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOCONEXENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAD9OKH9JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosahexaenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Endogenous Metabolism of Docosahexaenoic Acid
Biosynthetic Pathways from Alpha-Linolenic Acid
The conversion of dietary ALA to DHA is an intricate process that occurs primarily in the liver. This multi-step pathway involves a series of elongation and desaturation reactions, followed by a final round of peroxisomal beta-oxidation.
Elongation and Desaturation Enzyme Systems
The biosynthesis of DHA from ALA is carried out by a series of enzymes known as elongases and desaturases. These enzymes work sequentially to add carbon atoms and introduce double bonds into the fatty acid chain. The primary enzymes involved are:
Delta-6 Desaturase (FADS2): This enzyme initiates the pathway by introducing a double bond at the sixth carbon of ALA, converting it to stearidonic acid (SDA).
Elongase 5 (ELOVL5): Following desaturation, ELOVL5 adds two carbons to SDA, forming eicosatetraenoic acid.
Delta-5 Desaturase (FADS1): This enzyme then creates another double bond at the fifth carbon, resulting in the formation of eicosapentaenoic acid (EPA).
Elongase 2 (ELOVL2): EPA is then elongated by ELOVL2 to form docosapentaenoic acid (DPA).
Delta-6 Desaturase (FADS2) (second action): DPA is further elongated and then desaturated to tetracosahexaenoic acid.
This part of the pathway is often referred to as the "Sprecher's pathway," which highlights a crucial translocation of intermediates between cellular compartments.
Role of the Endoplasmic Reticulum and Peroxisomes in Synthesis
The initial steps of DHA synthesis, involving the desaturation and elongation of ALA to DPA, primarily occur in the endoplasmic reticulum (ER). The ER houses the necessary desaturase and elongase enzymes.
Following the formation of tetracosahexaenoic acid in the ER, this very-long-chain fatty acid is transported to peroxisomes. Within the peroxisomes, it undergoes a single round of beta-oxidation, a process that shortens the carbon chain by two atoms, to yield the final product, docosahexaenoic acid (DHA). This final step is crucial for the formation of the 22-carbon structure of DHA.
Metabolic Conversion and Degradation Pathways
DHA, once synthesized or obtained from the diet, can be either incorporated into cell membrane phospholipids (B1166683) or undergo metabolic conversion and degradation.
Beta-Oxidation of Docosahexaenoic Acid
Similar to other fatty acids, DHA can be broken down to generate energy through the process of beta-oxidation. This process occurs in both mitochondria and peroxisomes. Due to its polyunsaturated nature, the beta-oxidation of DHA requires auxiliary enzymes to handle the double bonds at unconventional positions. The process involves a series of enzymatic reactions that sequentially cleave two-carbon units from the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for ATP production.
Influence of Metabolic Regulators
The metabolism of DHA is tightly regulated by various factors, including nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). PPAR-alpha, in particular, plays a significant role in regulating fatty acid oxidation. Activation of PPAR-alpha by lipids, including DHA itself, leads to the increased expression of genes encoding for enzymes involved in the beta-oxidation of fatty acids in the liver, thus promoting the catabolism of DHA when energy is required.
Endogenous Production of Bioactive Lipid Mediators
DHA is a precursor to a family of potent, locally acting signaling molecules known as specialized pro-resolving mediators (SPMs). These molecules are actively involved in the resolution of inflammation, a process critical for tissue repair and the return to homeostasis. The main classes of SPMs derived from DHA are resolvins, protectins, and maresins.
The biosynthesis of these mediators is initiated by the enzymatic oxygenation of DHA by lipoxygenase (LOX) enzymes.
D-series Resolvins (RvD1-RvD6): The synthesis of D-series resolvins is typically initiated by the action of 15-lipoxygenase (15-LOX), which converts DHA into 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). This intermediate is then further converted by 5-lipoxygenase (5-LOX) in neutrophils or by other cellular enzymes to produce the various D-series resolvins.
Protectins (PD1/NPD1): Protectin D1 (also known as neuroprotectin D1 when synthesized in neural tissue) is also generated from the 15-LOX-derived intermediate 17S-HpDHA. A subsequent epoxidation and hydrolysis step leads to the formation of PD1.
Maresins (MaR1, MaR2): The synthesis of maresins is initiated by the action of 12-lipoxygenase (12-LOX) in macrophages, which converts DHA to 14S-hydroperoxydocosahexaenoic acid. This intermediate is then enzymatically converted to maresin 1 and other related compounds.
Docosanoids (e.g., Neuroprotectin D1, Resolvins, Maresins)
Docosanoids are oxygenated metabolites of DHA synthesized via specific enzymatic pathways, primarily involving lipoxygenase (LOX) enzymes. mdpi.comresearchgate.net These molecules are potent signaling lipids that actively regulate inflammatory responses and promote the return to tissue homeostasis. nih.govplos.org
Neuroprotectin D1 (NPD1)
Neuroprotectin D1 (NPD1), also referred to as Protectin D1 when found outside the nervous system, is a key docosanoid with potent neuroprotective and anti-inflammatory actions. nih.govresearchgate.net Its biosynthesis is initiated when cellular stress or signaling events trigger the release of DHA from membrane phospholipids by the enzyme phospholipase A₂. nih.govpnas.org The free DHA is then converted by a 15-lipoxygenase (15-LOX)-like enzyme into the intermediate 17S-hydroperoxy-DHA (17S-HpDHA). pnas.orgresearchgate.net This hydroperoxy intermediate is subsequently transformed into a 16(17)-epoxide, which is then enzymatically hydrolyzed to yield the final structure of NPD1: 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid. researchgate.netpnas.orgresearchgate.net This synthesis has been observed in various cell types, including human retinal pigment epithelial (RPE) cells and brain cells, particularly in response to oxidative stress or ischemia-reperfusion injury. nih.govpnas.org
Resolvins (D-series)
The D-series resolvins (RvDs) are another major class of SPMs derived from DHA that facilitate the resolution of inflammation. nih.govpnas.org The biosynthesis of RvD1 through RvD4 is a multi-step process that often involves the interaction of different cell types. nih.gov The initial step is the conversion of DHA to 17S-HpDHA by a 15-LOX enzyme, which can occur in epithelial cells. pnas.orgnih.gov This intermediate is then transferred to nearby leukocytes, such as neutrophils, where the 5-lipoxygenase (5-LOX) enzyme further metabolizes it. pnas.orgnih.gov This sequential lipoxygenation leads to the formation of short-lived epoxide intermediates, which are then hydrolyzed to form the various D-series resolvins. pnas.org For example, the biosynthesis of resolvin D1 involves the conversion of 17S-HpDHA by 5-LOX to a 7,8-epoxytetraene intermediate, which is then hydrolyzed to form the final tri-hydroxylated structure. pnas.org An alternative pathway exists where aspirin-acetylated cyclooxygenase-2 (COX-2) in endothelial cells can convert DHA to 17R-hydroxy-DHA, the precursor for the epimeric aspirin-triggered resolvins (AT-RvDs). nih.gov
Maresins
Maresins (macrophage mediators in resolving inflammation) are synthesized by macrophages and play a critical role in tissue repair and regeneration. plos.orgnih.govmdpi.com The key enzyme in maresin biosynthesis is the macrophage 12-lipoxygenase (12-LOX). plos.orgmdpi.com This enzyme oxygenates DHA at the 14th carbon position to produce 14S-hydroperoxy-DHA (14S-HpDHA). plos.orgnih.gov The 14S-HpDHA intermediate is then enzymatically converted to a crucial 13S,14S-epoxy-maresin intermediate. plos.orgnih.gov The final step is the enzymatic hydrolysis of this epoxide, which can yield either Maresin 1 (MaR1; 7R,14S-dihydroxy-DHA) or Maresin 2 (MaR2; 13R,14S-dihydroxy-DHA), depending on the specific enzymatic action. plos.orgnih.gov
| Docosanoid | Primary Synthesizing Cells | Key Initiating Enzyme | Key Intermediate(s) |
|---|---|---|---|
| Neuroprotectin D1 (NPD1) | Neural cells, Retinal Pigment Epithelium, Immune cells | 15-Lipoxygenase (15-LOX) | 17S-HpDHA, 16(17)-Epoxide |
| Resolvins (D-Series) | Epithelial cells, Neutrophils, Endothelial cells (aspirin-triggered) | 15-LOX followed by 5-LOX; or Aspirin-acetylated COX-2 | 17S-HpDHA, 7,8-Epoxytetraene |
| Maresins | Macrophages | 12-Lipoxygenase (12-LOX) | 14S-HpDHA, 13S,14S-Epoxy-maresin |
Neuroprostanes and Oxidative Metabolites
In addition to controlled enzymatic conversions, the high degree of unsaturation in DHA, with its six double bonds, makes it particularly susceptible to non-enzymatic oxidation by reactive oxygen species (ROS). nih.govnih.govnih.gov This free radical-mediated peroxidation leads to the formation of a distinct class of compounds, including neuroprostanes and other oxidative metabolites. researchgate.net
Neuroprostanes
Neuroprostanes (NPs) are a family of prostaglandin-like isomers that are formed in situ from the free radical-catalyzed peroxidation of DHA, independent of the cyclooxygenase (COX) enzymes. researchgate.net Because they are formed abundantly in DHA-rich tissues like the brain, they are termed neuroprostanes. researchgate.net The reaction cascade initiated by ROS generates numerous NP regioisomers and stereoisomers. researchgate.net One important class of these compounds is the A₄/J₄-neuroprostanes, which are structurally analogous to anti-inflammatory cyclopentenone prostaglandins. researchgate.net The formation of neuroprostanes is often considered a marker of oxidative stress in neural tissues. nih.gov However, emerging research indicates that some of these metabolites, such as 4(RS)-4-F₄t-neuroprostane, may possess inherent bioactivity, including anti-inflammatory and neuroprotective effects on microglia. nih.govnih.gov
Other Oxidative Metabolites
Beyond neuroprostanes, the oxidation of DHA can yield a variety of other metabolites.
Neurofurans (NFs): These are another class of compounds that result from the free-radical oxidation of DHA. researchgate.net
Electrophilic Oxo-Derivatives: DHA can also be metabolized by enzymes like cyclooxygenase-2 and dehydrogenase into reactive electrophilic species. nih.gov An example is 17-oxo-DHA, which has been shown to protect skin cells from UVB-induced oxidative damage by activating antioxidant pathways. nih.gov
Lipid Peroxidation Products: Uncontrolled lipid peroxidation of DHA can also generate reactive aldehydes, such as 4-hydroxy-hexenal (HHE), a specific end-product of n-3 fatty acid oxidation. nih.gov These byproducts can modify proteins and are often associated with cellular damage. nih.gov
| Metabolite Class | Formation Pathway | Key Characteristics | Example(s) |
|---|---|---|---|
| Docosanoids | Enzymatic (LOX, COX) | Stereospecific, potent signaling molecules, pro-resolving | NPD1, Resolvin D1, Maresin 1 |
| Neuroprostanes | Non-enzymatic (Free radical-mediated) | Isomer families, markers of oxidative stress, some are bioactive | 4(RS)-4-F₄t-Neuroprostane, 14-A₄t-Neuroprostane |
| Other Oxidative Metabolites | Enzymatic or Non-enzymatic | Includes reactive aldehydes and electrophilic species | 17-oxo-DHA, 4-hydroxy-hexenal |
Molecular and Cellular Mechanisms of Docosahexaenoic Acid Action
Integration into Biological Membranes
DHA is readily incorporated into cell membranes, where it is esterified into phospholipids (B1166683). nih.gov This integration is not passive; it actively remodels the membrane's composition and architecture, leading to significant changes in its biophysical characteristics and the function of embedded proteins.
The incorporation of Docosahexaenoic acid (DHA) into cellular membranes leads to significant alterations in the phospholipid landscape. In nerve cells, DHA is a primary esterified fatty acid found in phosphatidylethanolamine (PE) and phosphatidylserine (PS), two crucial phospholipid classes. mdpi.com Studies on cortical neuron membranes have shown that incubation with DHA results in an increased concentration of DHA within both PE and PS fractions. mdpi.com
This enrichment is particularly specific to neuronal cells. Research demonstrates that while DHA supplementation leads to an increase in DHA-containing PS (specifically 18:0, 22:6-PS) in both neuronal and non-neuronal cells, the total PS level only increases in neuronal cells. researchgate.net In non-neuronal cells, other PS species decrease, compensating for the rise in DHA-containing PS. researchgate.net This suggests a unique mechanism in neurons for expanding the total PS pool in response to DHA availability. researchgate.net High levels of brain DHA facilitate the accumulation and expansion of phosphatidylserine in nerve membranes, highlighting a synergistic relationship between the two molecules. wellnessresources.com This modulation of phospholipid composition is critical, as PS is involved in numerous signaling pathways, including acting as a docking site for proteins like Akt and protein kinase C, which are essential for nerve cell growth and differentiation. nih.gov
Once integrated into phospholipids, DHA's distinctive structure profoundly influences the physical properties of the membrane. nih.govresearchgate.net Its polyunsaturated and highly flexible nature disrupts the orderly packing of adjacent fatty acid chains.
Acyl Chain Order: The presence of DHA generally decreases the order of acyl chains within the membrane, leading to what is often described as increased "fluidity". nih.govresearchgate.netnih.gov Molecular dynamics simulations show that the specific conformations of DHA's double-bond segments contribute to this disordering effect along both its own chain and adjacent saturated chains. ucdavis.edu However, the effect is complex; in some contexts, such as in the presence of dipalmitoylphosphatidylcholine (DPPC), DHA has been observed to increase the order parameter (SCD) values compared to a pure DPPC membrane. mdpi.com
Phase Behavior: Even at very low concentrations (as low as 0.1 mol%), DHA can induce phase separation in model lipid membranes, creating coexisting liquid-crystalline and gel phases. mdpi.com In membranes containing cholesterol, DHA influences phase segregation, which in turn affects the membrane's elastic properties. nih.gov
Permeability: Membranes enriched with DHA exhibit significantly higher permeability. nih.govedpsciences.org Studies have shown that DHA-containing membranes are approximately four times more permeable to water than those made with the monounsaturated oleic acid. edpsciences.org This is attributed to the looser packing of the lipid acyl chains, which facilitates the passage of small molecules across the bilayer. tandfonline.comnih.gov
Fusion: DHA-containing phospholipids play a direct role in controlling membrane fusion. biologists.com Enrichment of the plasma membrane with DHA-phospholipids shifts the membrane toward a state that is more permissive for fusion events, such as the initiation of transcellular tunnels. biologists.com This is linked to DHA's ability to alter the biomechanical properties of the cell, including membrane tension and cell cortex rigidity. biologists.com
Table 1: Comparative Effects of Oleic Acid vs. Docosahexaenoic Acid on Membrane Properties
| Property | Oleic Acid (18:1) Effect | Docosahexaenoic Acid (22:6) Effect | Reference |
|---|---|---|---|
| Permeability | Moderate increase | High increase (2-3 fold more than oleic acid) | tandfonline.com |
| Fusion Rate | Moderate increase | High increase | tandfonline.com |
| Compressibility | Moderate increase | High increase | tandfonline.com |
| Acyl Chain Packing | Looser than saturated fats | Very loose, disordered | tandfonline.com |
| Phase Preference | Lamellar (Bilayer) | Can prefer non-lamellar (HII) phases | tandfonline.com |
By altering the biophysical environment of the lipid bilayer, DHA indirectly modulates the function of a wide range of membrane-associated proteins. pnas.org These effects are often not due to direct binding of DHA to the protein, but rather to changes in the membrane's elastic properties, thickness, and lateral pressure profile, which affect the protein's conformational state. researchgate.netpnas.org
Enzymes: The activity of membrane-bound enzymes can be influenced by DHA. For example, DHA has been shown to modulate the activity of enzymes involved in signal transduction and antioxidant defense. nih.gov
Ion Channels: Numerous ion channels are modulated by DHA. The fatty acid can cause inhibition of channels like cardiac Na+ channels and L-type Ca2+ channels, while activating others, such as the TRAAK-1 potassium channel. pnas.org These effects are often dependent on the hydrophobic mismatch between the protein and the altered bilayer, suggesting a mechanism mediated by membrane elasticity. pnas.org
Receptors: The function of G protein-coupled receptors (GPCRs), such as rhodopsin, is highly dependent on the lipid environment. Membranes rich in DHA phospholipids enhance the efficiency and speed of GPCR signaling. nih.govnih.gov DHA can also alter the distribution of receptors, partially displacing them from lipid rafts, which are specialized membrane microdomains critical for signal compartmentalization. nih.gov
Table 2: Examples of Membrane Proteins Modulated by Docosahexaenoic Acid
| Protein Class | Specific Example | Observed Action by DHA | Reference |
|---|---|---|---|
| Ion Channel | Cardiac Na+ Channel | Inhibition | pnas.org |
| Ion Channel | L-type Ca2+ Channel | Inhibition | pnas.org |
| Ion Channel | TRAAK-1 Channel | Activation | pnas.org |
| Ion Channel | TRPV1 Channel | Activation | pnas.org |
| Receptor | nAChR Channel | Increased Desensitization | pnas.org |
| Receptor | GABAA Channel | Increased Desensitization | pnas.org |
| Receptor | Rhodopsin (GPCR) | Enhanced Signaling | nih.gov |
Signal Transduction and Intracellular Signaling Cascades
Beyond altering the physical membrane, DHA and its metabolites can directly participate in and modulate intracellular signaling pathways that govern cell survival, proliferation, and function.
DHA exerts a significant, though context-dependent, influence on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival. nih.govcellsignal.com
Conversely, in retinal pigment epithelial (RPE) cells under oxidative stress, DHA demonstrates a protective role by enhancing the PI3K/Akt pathway. researchgate.net In these cells, DHA promotes the sustained phosphorylation of Akt, which contributes to cell survival and protects against apoptosis triggered by oxidative stress. researchgate.net This dualistic action highlights that DHA's effect on the PI3K/Akt cascade is highly dependent on the cellular environment and physiological state.
DHA can act as a ligand for certain G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that detect extracellular molecules and activate internal signaling pathways. bioengineer.orgwikipedia.org One of the key receptors for long-chain fatty acids, including DHA, is G protein-coupled receptor 120 (GPR120). bioengineer.orgrsc.org
Activation of GPR120 by DHA can trigger various cellular responses. In the mammary gland, GPR120 is upregulated during lactation, and its activation by omega-3 fatty acids enhances lactational performance through a novel signaling cascade, independent of its known anti-inflammatory roles. bioengineer.org In macrophages, DHA treatment can alter the expression of GPR120, which is associated with the activation of intracellular signaling pathways that modulate the immune response. rsc.org The interaction of DHA with GPCRs like GPR120 represents a direct mechanism by which this fatty acid can translate an external nutritional signal into a specific cellular function. bioengineer.orgkhanacademy.org
Cyclic AMP (cAMP)/Protein Kinase A (PKA) Signaling
Docosahexaenoic acid has been shown to activate the cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) pathway. Research in grass carp adipocytes demonstrated that DHA increases the intracellular levels of cAMP and subsequently activates the PKA enzyme nih.govselleckchem.com. This activation is a key step in initiating downstream cellular responses.
The mechanism appears to be linked with endoplasmic reticulum (ER) stress, as inducing ER stress was found to be a part of the process through which DHA activates the cAMP/PKA signaling pathway nih.govselleckchem.com. Conversely, the inhibition of PKA with specific inhibitors, such as H89, was shown to diminish the lipolytic effects of DHA, confirming the pathway's importance in this particular action of the fatty acid nih.govselleckchem.com. This suggests that the cAMP/PKA pathway is a significant mediator of DHA's metabolic functions, at least in the context of lipid metabolism in adipocytes.
Endocannabinoid System Modulation
DHA plays a crucial role in modulating the endocannabinoid system, primarily by altering the availability of precursor fatty acids for endocannabinoid synthesis. The endocannabinoid system's key signaling molecules, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are derived from the omega-6 fatty acid arachidonic acid (AA). DHA, an omega-3 fatty acid, can displace AA from cell membrane phospholipids. This displacement leads to a reduced production of AA-derived endocannabinoids.
Supplementation with DHA results in the synthesis of endocannabinoid-like molecules derived from DHA, such as docosahexaenoyl ethanolamide (DHEA). These DHA-derived compounds often exhibit different and sometimes opposing effects to their AA-derived counterparts. For instance, while AEA and 2-AG are known for their pro-inflammatory actions in certain contexts, the endocannabinoids derived from omega-3 fatty acids are often associated with anti-inflammatory properties. This modulation of the endocannabinoid profile is a key mechanism through which DHA exerts its immunomodulatory and anti-inflammatory effects.
Regulation of Gene Expression
DHA exerts profound effects on cellular function by modulating the expression of a wide array of genes. This regulation is achieved through the modulation of transcription factors and the subsequent differential expression of genes involved in inflammation, apoptosis, and neuronal function.
Modulation of Transcription Factors
DHA's influence on gene expression is largely mediated by its ability to interact with and modulate the activity of several key transcription factors.
Nuclear Factor-kappa B (NF-κB): DHA has been consistently shown to inhibit the activation of NF-κB, a pivotal transcription factor in the inflammatory response. By preventing its translocation to the nucleus, DHA effectively downregulates the expression of numerous pro-inflammatory genes.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): DHA can enhance the Nrf2-mediated antioxidant response. It upregulates the expression of genes containing antioxidant response elements, thereby bolstering the cell's defense against oxidative stress.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): DHA and its metabolites act as ligands for PPARγ, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. The activation of PPARγ by DHA is a key mechanism for its anti-inflammatory gene expression effects.
cAMP-Response Element Binding Protein (CREB): DHA has been linked to the modulation of CREB, a transcription factor crucial for neuronal plasticity and survival. Studies have shown that DHA can increase the expression and/or activity of CREB, which is particularly relevant for its role in promoting the expression of neurotrophic factors.
Differential Expression of Pro-inflammatory Genes
A major aspect of DHA's biological activity is its ability to suppress inflammation by altering the expression of pro-inflammatory genes.
Cyclooxygenase-2 (COX-2): DHA can downregulate the expression of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.
Interleukins: The expression of key pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), is significantly suppressed in the presence of DHA.
Tumor Necrosis Factor-alpha (TNF-α): DHA consistently demonstrates an ability to inhibit the production and expression of TNF-α, a potent inflammatory cytokine.
Receptor Activator of NF-κB Ligand (RANKL): By inhibiting inflammatory pathways that lead to the expression of RANKL, DHA can interfere with the process of osteoclastogenesis, which is the formation of bone-resorbing cells.
| Gene/Protein | Effect of DHA | Associated Transcription Factor(s) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Downregulation | NF-κB |
| Interleukin-1β (IL-1β) | Suppression | NF-κB |
| Interleukin-6 (IL-6) | Suppression | NF-κB |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | NF-κB |
| Receptor Activator of NF-κB Ligand (RANKL) | Inhibition | NF-κB |
Differential Expression of Anti-apoptotic Genes
DHA has been observed to modulate the expression of genes involved in the regulation of apoptosis, particularly members of the Bcl-2 family. In a study on non-small cell lung cancer cells, treatment with DHA resulted in a marked decrease in the expression of the anti-apoptotic protein Bcl-2 nih.gov. Interestingly, the expression of another anti-apoptotic member, Bcl-xl, remained unchanged under the same conditions nih.gov. This differential regulation highlights the specificity of DHA's action. In contrast, the expression of the pro-apoptotic protein Bax was slightly increased by DHA treatment, further shifting the cellular balance towards apoptosis in these cancer cells nih.gov. Research in human leukemia HL-60 cells also confirmed that DHA up-regulates the pro-apoptotic Bax gene nih.gov.
| Gene/Protein | Family | Effect of DHA |
|---|---|---|
| Bcl-2 | Anti-apoptotic | Marked Decrease |
| Bcl-xl | Anti-apoptotic | No Change |
| Bax | Pro-apoptotic | Slight Increase |
Influence on Neurotrophic Factor Expression
DHA is well-recognized for its crucial role in brain health, which is partly attributable to its influence on the expression of neurotrophic factors. Specifically, DHA has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a key molecule that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The upregulation of BDNF by DHA is a critical mechanism underlying its neuroprotective effects and its role in cognitive function. This effect is often linked to the modulation of transcription factors such as CREB.
Neurotransmitter Systems Modulation
Docosahexaenoic acid (DHA) is a critical structural component of neuronal membranes, and its presence or absence significantly influences the function of various neurotransmitter systems. nih.govscispace.com Alterations in the DHA content of these membranes can lead to functional changes in receptors and other proteins integral to synaptic function. nih.govscispace.com Its role extends beyond structural integrity, actively modulating neurotransmitter synthesis, release, and the intricate processes of synaptic signaling and plasticity.
Effects on Neurotransmitter Synthesis and Release (e.g., Dopamine, Serotonin)
DHA's integration into neuronal membrane phospholipids is fundamental to the regulation of monoamine neurotransmission. researchgate.net A deficiency in omega-3 polyunsaturated fatty acids can lead to significant changes in serotonin and dopamine vesicles and may trigger modifications of cerebral receptors in certain brain regions. researchgate.net The fluidity of the neuronal membrane, which DHA helps maintain, is crucial for optimal neurotransmitter function and receptor sensitivity. nih.govcaringsunshine.com
Dopaminergic System: The dopaminergic system is particularly sensitive to the brain's DHA status. Animal studies have shown that a dietary deficiency of omega-3 fatty acids can lower dopamine levels in the prefrontal cortex and increase its breakdown. oup.com The ratio of DHA to other fatty acids within the cell membrane affects the functioning of key enzymes, including tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine. researchgate.net A prolonged dietary lack of DHA's precursor, α-linolenic acid, has been shown to induce significant changes in the release of dopamine in cerebral areas associated with learning and memory. ocl-journal.org Conversely, supplementation with omega-3 fatty acids may increase dopamine levels. oup.com Insufficient brain DHA content during development is associated with dopaminergic hypofunction in the frontocortical region. nih.gov
Serotonergic System: DHA also plays a significant role in the serotonergic system. It influences the action of serotonin receptors by increasing the fluidity of the postsynaptic cell membrane. nih.gov While the related omega-3 fatty acid, eicosapentaenoic acid (EPA), is thought to more directly increase serotonin release from presynaptic neurons, DHA's primary role appears to be in ensuring the proper function of the postsynaptic receptors. nih.gov However, some research indicates that omega-3 fatty acids, in general, can facilitate serotonin release and are important for its synthesis and reuptake. researchgate.netcaringsunshine.com A sustained deficiency in omega-3 fatty acids has been observed to alter serotonin levels within the synapse.
| Neurotransmitter System | Effect of Adequate DHA | Effect of DHA Deficiency | Key Research Findings |
|---|---|---|---|
| Dopaminergic | Supports normal dopamine levels and D2 receptor binding. oup.com Modulates the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. researchgate.net | Lowers dopamine levels and D2 receptors. oup.com Increases dopamine breakdown. oup.com Alters dopamine release in key brain regions. ocl-journal.org | Dietary omega-3 deficiency in animals leads to lower levels of dopamine, D2 receptors, and dopaminergic presynaptic vesicles in the prefrontal cortex. oup.com |
| Serotonergic | Influences serotonin receptor action by increasing cell membrane fluidity. nih.gov May facilitate serotonin release and reuptake. researchgate.netcaringsunshine.com | Leads to changes in serotonin vesicles. researchgate.net Alters serotonin levels in the synapse. May impair serotonin signaling. researchgate.net | DHA is proposed to influence serotonin receptor action by increasing membrane fluidity in postsynaptic neurons. nih.gov Prolonged omega-3 deficiency causes alterations in synaptic serotonin levels. researchgate.net |
Impact on Synaptic Transmission and Plasticity
DHA is a major polyunsaturated fatty acid (PUFA) in the brain, where it serves as an essential structural component of neuronal membranes. nih.gov This unique enrichment allows DHA to profoundly influence synaptic transmission and the mechanisms of plasticity that underlie learning and memory.
Synaptogenesis and Synaptic Structure: DHA actively promotes the physical development of neuronal connections. Studies have demonstrated that DHA supplementation encourages neurite growth and synaptogenesis—the formation of new synapses. nih.gov It enhances the expression of crucial presynaptic proteins, such as synapsins, which are involved in regulating the release of neurotransmitters. nih.govnih.gov Furthermore, DHA facilitates the formation of the SNARE complex, a protein assembly essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step in neurotransmitter release. nih.gov A deficiency in DHA during development can hamper synaptogenesis and reduce the presynaptic pool of synaptic vesicles available for neurotransmission. nih.gov
Synaptic Transmission and Plasticity: The presence of DHA is strongly linked to robust synaptic function, particularly in glutamatergic systems. nih.gov It enhances glutamatergic synaptic activity and boosts the expression of glutamate (B1630785) receptor subunits. nih.gov Consequently, a lack of DHA can impair long-term potentiation (LTP), a well-characterized form of synaptic plasticity that is fundamental to learning and memory processes. nih.govmdpi.com In animal models, DHA deficiency is correlated with impaired LTP and a significant reduction in critical postsynaptic proteins involved in glutamatergic synapses. nih.govmdpi.com
The mechanisms for these effects are multifaceted. DHA stimulates the synthesis of phosphatidylserine (PS), a key phospholipid that accumulates in neuronal membranes. nih.govmdpi.com These DHA- and PS-rich membrane domains facilitate the activation of critical signaling kinases, such as Akt, which promotes neuronal survival and plasticity. mdpi.comnih.gov Additionally, a DHA metabolite known as synaptamide has been found to promote neurogenesis and synaptogenesis by binding to the GPR110 receptor and activating the cAMP/PKA signaling pathway, which in turn activates the transcription factor CREB (cAMP-response element-binding protein). nih.gov The activation of CREB leads to the expression of various pre- and post-synaptic proteins that are vital for robust neurotransmission. nih.gov
| Process/Component | Role of DHA | Impact of DHA Deficiency | Underlying Mechanism |
|---|---|---|---|
| Synaptogenesis | Promotes neurite growth and the formation of new synapses. nih.govresearchgate.net | Inhibits neurite growth and synaptogenesis. nih.gov | DHA is a key structural component of new membranes; a metabolite, synaptamide, activates the GPR110 receptor and CREB signaling. nih.gov |
| Synaptic Proteins | Increases expression of synapsins, glutamate receptors, and SNARE complex proteins. nih.govnih.gov | Decreases expression of synapsins and glutamate receptor subunits. nih.govnih.gov | Activation of signaling pathways (e.g., CREB) that control the transcription of genes for synaptic proteins. nih.gov |
| Neurotransmitter Release | Facilitates the formation of the v-SNARE/t-SNARE complex required for vesicle fusion. nih.gov | Reduces the presynaptic pool of synaptic vesicles. nih.gov | Ensures structural integrity and fluidity of presynaptic membranes, which is essential for exocytosis. ocl-journal.org |
| Synaptic Plasticity (LTP) | Enhances glutamatergic synaptic activity and is critical for inducing and maintaining LTP. nih.govmdpi.com | Significantly impairs LTP in the hippocampus. nih.govmdpi.com | Modulates glutamate receptor activity and supports signaling cascades involving phosphatidylserine (PS) and Akt. nih.govnih.gov |
Physiological and Pathophysiological Roles of Docosahexaenoic Acid
Ocular System Function
Retinal Development and Photoreceptor Function
Docosahexaenoic acid is a critical structural component of the eye's retina, where it is the most abundant polyunsaturated fatty acid. It can constitute up to 60% of the polyunsaturated fatty acids in the photoreceptor cells, the specialized cells (rods and cones) that convert light into neural signals. frontiersin.orgnih.gov This high concentration underscores its essential role in retinal structure and function.
DHA is indispensable for the proper development, maturation, and survival of retinal photoreceptors. nih.gov In vitro research on rat retinal cells has shown that DHA is necessary for photoreceptor survival and differentiation. In cultures deficient in DHA, photoreceptors undergo apoptosis (programmed cell death), leading to significant degeneration. nih.gov Supplementation with DHA not only prevents this cell death but also promotes photoreceptor differentiation by inducing the expression of opsin, a key protein in phototransduction. nih.gov
Furthermore, DHA contributes to visual function by maintaining the correct structural integrity of the discs within photoreceptor outer segments. These discs house the molecular machinery for vision, and their proper shape is crucial for an efficient visual cycle. DHA also plays a protective role; studies have shown it can selectively protect photoreceptors from apoptosis induced by oxidative stress by modulating the levels of pro- and anti-apoptotic proteins and preserving mitochondrial integrity. nih.gov
Role in Visual Acuity
The high concentration and functional importance of DHA in the retina translate directly to its role in visual acuity, which is the clarity or sharpness of vision. The influence of dietary DHA on visual acuity is well-established, particularly during early life.
Maternal supplementation with DHA during pregnancy and breastfeeding has been shown in clinical trials to improve visual acuity in infants. frontiersin.org Studies evaluating term infants fed with formula have found that supplementation with DHA leads to better sweep visual evoked potential (VEP) acuity compared to infants fed unsupplemented formula. tandfonline.com This suggests that an early dietary supply of preformed DHA is important for the optimal development of the eye. tandfonline.com
Cardiovascular System Health
Effects on Lipid Metabolism (e.g., Triglyceride, High-Density Lipoprotein Cholesterol)
Docosahexaenoic acid has significant effects on lipid metabolism, which are key to its role in cardiovascular health. Its most consistent and pronounced effect is on serum triglyceride levels. Numerous studies and meta-analyses have confirmed that DHA supplementation significantly reduces circulating triglycerides. frontiersin.orghealthline.comtandfonline.comnih.gov This effect is observed in various populations, including healthy individuals and patients with elevated triglyceride levels. tandfonline.com For example, one study in patients with coronary artery disease and elevated triglycerides found that a modest dose of DHA alone decreased triglycerides by an average of 21.8%. tandfonline.com
DHA also favorably modulates cholesterol levels. It has been shown to increase high-density lipoprotein (HDL) cholesterol, often referred to as "good" cholesterol. frontiersin.orgnih.gov The increase is particularly noted in the HDL2 subfraction, which is considered cardioprotective. frontiersin.orgnih.gov
The effect of DHA on low-density lipoprotein (LDL) cholesterol, or "bad" cholesterol, is more complex. Some studies report that DHA supplementation can lead to an increase in LDL cholesterol concentrations. frontiersin.orgnih.gov However, this is accompanied by a beneficial increase in the size of the LDL particles. frontiersin.orgnih.gov Larger, more buoyant LDL particles are considered less atherogenic (less likely to contribute to plaque buildup in arteries) than smaller, dense LDL particles.
Table 2: Effects of Docosahexaenoic Acid (DHA) on Key Lipid Parameters
| Lipid Parameter | Effect of DHA Supplementation | Research Finding Summary |
| Triglycerides | ▼ | Consistently and significantly lowers serum triglyceride levels. A meta-analysis showed a pooled reduction of 0.20 mmol/L. Studies in patients with hypertriglyceridemia show reductions of 18-22%. tandfonline.com |
| High-Density Lipoprotein (HDL) Cholesterol | ▲ | Increases overall HDL cholesterol levels. healthline.com The effect is often greater than that of eicosapentaenoic acid (EPA), with a notable increase in the cardioprotective HDL2 subfraction. frontiersin.orgnih.gov |
| Low-Density Lipoprotein (LDL) Cholesterol | ▲ | May increase LDL cholesterol concentration. frontiersin.orgnih.gov |
| LDL Particle Size | ▲ | Increases the size of LDL particles, a change associated with a less atherogenic lipid profile. frontiersin.orgnih.gov |
Influence on Vascular Endothelial Function
Docosahexaenoic acid (DHA) plays a crucial role in maintaining vascular health by influencing the function of endothelial cells, which line the interior surface of blood vessels. nih.gov DHA contributes to the prevention of arteriosclerosis by regulating the expression of various molecules involved in vascular function and inflammation. nih.gov
One of the key mechanisms through which DHA exerts its effects is by modulating the production of nitric oxide (NO), a critical signaling molecule for vasodilation. nih.govnih.gov Research has shown that DHA can induce the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. nih.govnih.gov By enhancing eNOS activity and expression, DHA promotes endothelium-dependent NO-mediated relaxation in arteries like the coronary artery. nih.gov This enhanced NO production helps to maintain vascular tone and prevent hypertension. arvojournals.org Furthermore, DHA has been found to alter the lipid environment of caveolae, which are specialized microdomains in the cell membrane, leading to a displacement of eNOS from these structures, which is linked to its activation. nih.gov
In addition to its effects on NO production, DHA also influences the expression of adhesion molecules on the surface of endothelial cells. nih.gov This is a critical step in the development of atherosclerosis, as these molecules facilitate the attachment of monocytes and other immune cells to the vessel wall. ahajournals.org Studies have demonstrated that DHA can selectively attenuate the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). ahajournals.orgarvojournals.orgarvojournals.org This inhibitory effect on adhesion molecule expression helps to reduce the inflammatory response within the vascular endothelium. nih.govlifeextension.com
Table 1: Effects of Docosahexaenoic Acid on Vascular Endothelial Function
| Parameter | Effect of DHA | Mechanism | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production | Increased | Induction of endothelial nitric oxide synthase (eNOS) expression and activity. | nih.govarvojournals.org |
| Endothelin-1 Production | Controlled | Regulation of vascular relaxation and constriction. | nih.gov |
| Adhesion Molecule Expression (e.g., VCAM-1, ICAM-1) | Decreased | Inhibition of cytokine-induced expression. | nih.govahajournals.orgarvojournals.org |
| Vascular Inflammation | Inhibited | Suppression of pro-inflammatory responses in endothelial cells. | nih.gov |
Mechanisms of Anti-arrhythmic Action
DHA has been shown to possess anti-arrhythmic properties, which are attributed to its ability to modulate the electrophysiological properties of cardiomyocytes. nih.govfrontiersin.org These effects are primarily mediated through its interaction with various cardiac ion channels, which are responsible for generating and propagating the electrical impulses that govern the heart's rhythm. nih.govfrontiersin.orgnih.gov
Research indicates that DHA can directly affect the function of several key cardiac ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels. nih.govfrontiersin.orgnih.gov For instance, DHA has been observed to decrease the magnitude of the currents flowing through the cardiac sodium channel (Nav1.5) and calcium channels. nih.govfrontiersin.org Theoretically, these actions would lead to a shortening of the cardiac action potential duration (APD). nih.govfrontiersin.org
Conversely, DHA also blocks certain potassium channels, such as Kv1.5 and Kv11.1, which are involved in the repolarization phase of the cardiac action potential. nih.govfrontiersin.orgnih.gov This blocking effect would be expected to prolong the APD. nih.govfrontiersin.org The net effect of DHA on the APD and, consequently, on cardiac arrhythmias, is complex and can vary depending on factors such as the specific conditions and the animal model being studied. nih.govfrontiersin.org In addition to its direct effects on ion channels, DHA can also alter the fluidity of the cardiomyocyte membrane, which can indirectly influence the function of membrane-bound proteins, including ion channels. nih.gov
Table 2: Influence of Docosahexaenoic Acid on Cardiac Ion Channels
| Ion Channel | Effect of DHA | Electrophysiological Consequence | Reference |
|---|---|---|---|
| Cardiac Sodium Channel (Nav1.5) | Decreased current magnitude | Potential shortening of action potential duration | nih.govfrontiersin.org |
| Calcium Channels | Decreased current magnitude | Potential shortening of action potential duration | nih.govfrontiersin.org |
| Potassium Channels (Kv1.5, Kv11.1) | Blockade of channels | Potential lengthening of action potential duration | nih.govfrontiersin.orgnih.gov |
Impact on Atherosclerosis Progression
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. nih.gov DHA has been shown to exert anti-atherogenic effects through multiple mechanisms that target different stages of plaque development. nih.govumanitoba.ca
One of the key ways DHA impacts atherosclerosis is by inhibiting the inflammatory processes that drive the disease. nih.gov It achieves this by reducing the production of pro-inflammatory molecules and inhibiting the adhesion of immune cells to the arterial wall. nih.gov Furthermore, DHA can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, which is involved in tissue repair and the resolution of inflammation within atherosclerotic lesions. nih.gov
DHA also plays a role in preventing the formation of foam cells, which are lipid-laden macrophages that are a hallmark of atherosclerotic plaques. nih.gov By inhibiting the formation of these cells, DHA helps to reduce the accumulation of lipids within the arterial wall. nih.gov Studies in animal models have shown that supplementation with DHA can lead to a significant reduction in atherosclerotic plaque area and an increase in plaque stability by increasing collagen content. oup.comresearchgate.net Clinical research has also suggested that lower serum levels of DHA are associated with the progression of coronary atherosclerosis in certain patient populations. nih.gov
Table 3: Docosahexaenoic Acid's Impact on Atherosclerosis
| Aspect of Atherosclerosis | Effect of DHA | Underlying Mechanism | Reference |
|---|---|---|---|
| Plaque Formation | Reduced | Inhibition of inflammatory processes and foam cell formation. | nih.gov |
| Plaque Stability | Increased | Increased collagen content within plaques. | oup.comresearchgate.net |
| Macrophage Polarization | Promotes M2 phenotype | Shifts macrophages towards an anti-inflammatory and tissue-reparative state. | nih.gov |
| Inflammation | Reduced | Exerts potent anti-inflammatory effects within atherosclerotic lesions. | nih.gov |
Immunomodulation and Anti-inflammatory Processes
Regulation of Pro-inflammatory Cytokine Production
DHA has been shown to be a potent regulator of pro-inflammatory cytokine production. It can effectively inhibit the synthesis and secretion of key inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.govresearchgate.netnih.gov This inhibitory effect has been observed in various cell types, including macrophages and dendritic cells. researchgate.netnih.gov
Studies have demonstrated that pretreatment with DHA can significantly decrease the production of these pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.netnih.gov The reduction in cytokine production is a key aspect of DHA's anti-inflammatory properties and its ability to modulate the immune response. e-century.us
Inhibition of Inflammatory Gene Expression
The anti-inflammatory effects of DHA extend to the genetic level, where it can inhibit the expression of genes involved in the inflammatory cascade. A primary mechanism for this is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govplos.orgresearchgate.netaacrjournals.org
DHA has been shown to suppress the activation of NF-κB by preventing its translocation from the cytoplasm to the nucleus. nih.govplos.org It can achieve this by inhibiting the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By keeping NF-κB in an inactive state, DHA effectively downregulates the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govaacrjournals.org
Resolution of Inflammation via Specialized Pro-resolving Mediators
Beyond its anti-inflammatory actions, DHA is a precursor to a class of potent lipid mediators known as specialized pro-resolving mediators (SPMs). researchgate.netmdpi.comnih.govtaylorandfrancis.com These molecules, which include resolvins, protectins, and maresins, actively participate in the resolution of inflammation, a process that is crucial for returning tissues to homeostasis after injury or infection. researchgate.netmdpi.comnih.govtaylorandfrancis.comfoundmyfitness.comyoutube.com
SPMs are biosynthesized from DHA through enzymatic pathways involving lipoxygenases and cyclooxygenases. mdpi.comnih.govnih.gov For instance, the D-series resolvins (RvDs) and protectins are derived from DHA. mdpi.comtaylorandfrancis.comnih.gov These mediators exert their effects by binding to specific receptors on immune cells, such as neutrophils and macrophages, and initiating signaling cascades that promote the clearance of inflammatory debris and apoptotic cells, thereby facilitating the termination of the inflammatory response. mdpi.comsciencedaily.com
Table 4: Specialized Pro-resolving Mediators Derived from Docosahexaenoic Acid
| SPM Family | Specific Mediators | Key Functions in Resolution of Inflammation | Reference |
|---|---|---|---|
| Resolvins (D-series) | RvD1, RvD2, RvD3, RvD4, AT-RvD1-4 | Inhibit neutrophil infiltration, enhance macrophage phagocytosis of apoptotic cells. | mdpi.comnih.govnih.gov |
| Protectins | Protectin D1 (PD1), Neuroprotectin D1 (NPD1) | Potent anti-inflammatory and neuroprotective actions. | researchgate.netmdpi.comnih.gov |
| Maresins | Maresin 1 (MaR1), Maresin 2 (MaR2) | Stimulate macrophage phagocytosis, promote tissue regeneration. | researchgate.netmdpi.comsciencedaily.com |
Implications in Allergic and Autoimmune Conditions
Docosahexaenoic acid (DHA) has demonstrated significant immunomodulatory effects that may be beneficial in the context of allergic and autoimmune diseases. Research indicates that omega-3 polyunsaturated fatty acids (n-3 PUFAs), including DHA, can influence the functional activities of key immune cells. In experimental models of autoimmune diseases such as multiple sclerosis (MS), dietary DHA has been shown to exert anti-inflammatory effects by regulating dendritic cells (DCs). nih.govresearchgate.net Specifically, in DHA-treated experimental autoimmune encephalomyelitis (EAE), an animal model for MS, dendritic cells adopt a regulatory phenotype. This is characterized by lower expression of co-stimulatory molecules, reduced production of pro-inflammatory cytokines, and an increased capacity to induce regulatory T-cells. nih.govresearchgate.net
The mechanism behind this effect on dendritic cells appears to involve the lipid-sensing receptor G protein-coupled receptor 120 (GPR120). nih.govresearchgate.net Activation of GPR120 by DHA leads to the induction of suppressor of cytokine signaling 3 (SOCS3) and subsequent downregulation of signal transducer and activator of transcription 3 (STAT3) phosphorylation, which helps to induce the regulatory dendritic cell phenotype. researchgate.net
In the context of allergies, DHA has been shown to suppress and down-regulate the secretion of secreted embryonic alkaline phosphatase (SEAP) in a transfected HEK-Blue cell model, which is indicative of an anti-allergic effect. nih.gov It has been suggested that DHA can reduce the production of Immunoglobulin E (IgE), a key molecule in allergic reactions, by human B cells. nih.gov This effect may be mediated through the modulation of the Interleukin-4 (IL-4) pathway. nih.gov
Maternal and Infant Health Outcomes
The transfer of Docosahexaenoic acid (DHA) from the mother to the fetus is a crucial process for fetal development, particularly for the brain and retina. karger.comfrontiersin.org This process is facilitated by the placenta, which demonstrates a preferential and selective uptake and transfer of DHA to the fetus. nih.govmdpi.com This selective enrichment of DHA in the fetal circulation compared to the maternal circulation is a phenomenon referred to as "biomagnification". mdpi.com
Studies using stable isotope-labeled fatty acids have confirmed a significantly higher ratio of DHA in cord plasma compared to maternal plasma, indicating a more efficient placental transfer of DHA relative to other fatty acids. nih.govsemanticscholar.org The mechanisms governing this transfer are complex and involve placental lipid metabolism, where DHA is compartmentalized into different lipid pools, influencing its availability for fetal supply. nih.gov Fatty acid transport proteins, such as fatty acid transport protein-4 (FATP-4), are thought to play a role in the placental transfer of DHA. nih.govsemanticscholar.org
The high-affinity placental plasma membrane fatty acid-binding protein (p-FABPpm) is also believed to be involved in the maternal transport of DHA to the fetus. frontiersin.org The materno-fetal transfer of fatty acids is a relatively slow process, requiring 12 hours or more. nih.gov A high incorporation of dietary DHA into maternal plasma phospholipids (B1166683) is important for efficient placental uptake and transfer. nih.gov
Maternal DHA status and supplementation during pregnancy have been linked to significant effects on gestational length and various birth outcomes. Multiple studies have demonstrated that supplementation with DHA during pregnancy can lead to a longer gestation duration. nih.govoup.comumn.edu For instance, a randomized controlled trial found that supplementation with 600 mg of DHA per day from the second half of gestation resulted in a 2.9-day increase in gestational length. oup.comumn.edu Another study showed that women supplemented with 600 mg of DHA per day experienced a significant increase in gestational length of 4.0–4.5 days. nih.gov
This increase in gestational length is associated with a reduced risk of preterm birth. The rate of early preterm birth (before 34 weeks of gestation) has been found to be significantly lower in infants of mothers who received DHA supplementation. nih.govoup.comumn.edu
In addition to influencing gestational length, DHA supplementation has also been associated with improved birth outcomes. Several studies have reported an increase in birth weight, birth length, and head circumference in infants of mothers who took DHA supplements during pregnancy. oup.comumn.edu One trial reported a greater birth weight of 172 grams, a greater length of 0.7 cm, and a greater head circumference of 0.5 cm in the DHA-supplemented group compared to the placebo group. oup.comumn.edu However, it is worth noting that some other large randomized clinical trials have yielded mixed results, with one study finding no increase in gestation or infant size at birth with supplementation. nih.gov
Interactive Data Table: Effect of Maternal DHA Supplementation on Gestational and Birth Outcomes
| Study Finding | DHA Supplementation Details | Outcome |
| Increased Gestational Length | 600 mg/day | 2.9-day increase oup.comumn.edu |
| Increased Gestational Length | 600 mg/day | 4.0-4.5 day increase nih.gov |
| Reduced Early Preterm Birth | 600 mg/day | Fewer infants born at <34 weeks oup.comumn.edu |
| Increased Birth Weight | 600 mg/day | 172 g greater than placebo oup.comumn.edu |
| Increased Birth Length | 600 mg/day | 0.7 cm greater than placebo oup.comumn.edu |
| Increased Head Circumference | 600 mg/day | 0.5 cm greater than placebo oup.comumn.edu |
Docosahexaenoic acid is a critical component of the brain and retina, and its accumulation is particularly rapid during the third trimester of pregnancy and the first years of life. karger.combcchr.ca This has led to extensive research into the influence of DHA on early childhood neurodevelopmental milestones. Observational studies have often shown a positive association between maternal DHA intake during pregnancy and the neurodevelopment of their offspring. karger.com
However, the results from randomized controlled trials (RCTs) of DHA supplementation during pregnancy and/or infancy have been less consistent regarding neurodevelopmental outcomes in healthy term infants. karger.comnih.gov Some meta-analyses of RCTs suggest that DHA supplementation in infants may have potential neurodevelopmental benefits, as assessed by the Bayley Scales of Infant Development (BSID). nih.gov One meta-analysis found that while there was no significant difference in the Mental Development Index (MDI), the DHA group had a significantly higher Psychomotor Development Index (PDI) compared to the placebo group. nih.gov
A meta-analysis of 15 randomized controlled trials indicated that supplementation with DHA and/or eicosapentaenoic acid (EPA) during pregnancy or infancy improved motor skills in children. nutraingredients-usa.com The same analysis also reported that supplementation with both DHA and arachidonic acid (AA) raised the mental developmental scores in children. nutraingredients-usa.com Despite these findings, other comprehensive reviews conclude that the evidence does not consistently support DHA supplementation for healthy pregnant and lactating women or healthy infants for the purpose of improving child development. karger.com
Maternal Docosahexaenoic acid (DHA) intake during pregnancy and postnatal supplementation can modulate the developing immune system of the infant, potentially influencing their susceptibility to illness. nih.govnih.gov Studies have shown that maternal DHA supplementation can lead to changes in the infant's cellular immune responses. For instance, infants of mothers who received DHA supplementation have been found to have a higher percentage of CD4+ naïve T cells and lower production of interferon-gamma (IFN-γ) by both CD4+ and CD8+ T cells, which is consistent with an attenuation of a proinflammatory response. grassrootshealth.netresearchgate.net
Postnatal fish oil supplementation, containing DHA, has been associated with lowered allergen-specific Th2 responses and elevated polyclonal Th1 responses in infants. nih.gov Infants with higher DHA levels have shown lower Th2 responses to allergens, including reduced Interleukin-13 (IL-13) and Interleukin-5 (IL-5) responses to β-lactoglobulin. nih.gov These immunomodulatory properties are considered potentially protective against allergies. nih.gov
Interactive Data Table: Impact of Maternal DHA Supplementation on Infant Illness
| Age of Infant | Illness Outcome | Finding in DHA Group |
| 1 month | Occurrence of Colds | Lower occurrence nih.govnutraingredients.com |
| 1 month | Duration of Cough | 26% shorter nih.gov |
| 1 month | Duration of Phlegm | 15% shorter nih.gov |
| 1 month | Duration of Wheezing | 30% shorter nih.gov |
| 3 months | Percentage of Time Ill | 14% less time ill nih.govnutraingredients.com |
| 6 months | Duration of Fever | Shorter duration nih.gov |
| 6 months | Duration of Nasal Secretion | Shorter duration nih.gov |
| 6 months | Duration of Difficulty Breathing | Shorter duration nih.gov |
Emerging Research Areas in Systemic Physiology
Emerging research continues to uncover the diverse roles of Docosahexaenoic acid (DHA) in systemic physiology, extending beyond its well-established functions in neurodevelopment and vision. A significant area of investigation is its role in neuroinflammation. Evidence suggests that DHA and its derivatives, such as resolvin D1 and protectin D1, can attenuate neuroinflammatory processes. researchgate.net The anti-inflammatory properties of DHA in the brain are a promising area of research for the prevention and treatment of neurological disorders with an inflammatory component, such as Alzheimer's disease and Parkinson's disease. researchgate.net
In cardiovascular physiology, DHA has been shown to have protective effects. physiology.org Studies in animal models have demonstrated that DHA can be more effective than eicosapentaenoic acid (EPA) in delaying the development of hypertension. physiology.org DHA has also been found to prevent increases in aortic wall thickness and left ventricular hypertrophy in rats fed a high-fat/high-carbohydrate diet. physiology.org These effects are associated with an increased DHA to arachidonic acid (AA) ratio in tissues and a reduction in proinflammatory markers such as C-reactive protein (CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). physiology.org
Furthermore, research is exploring the unique structural properties of the DHA molecule that provide optimal conditions for a wide range of cell membrane functions, which is particularly relevant for membrane-rich tissues like the brain. nih.gov DHA is also a precursor for the synthesis of resolvins and protectins, which are potent anti-inflammatory mediators. nih.gov The role of DHA in preventing neuropsychiatric and neurodegenerative disorders is an active area of investigation, with some studies suggesting that higher DHA intake may reduce the risk of cognitive decline and Alzheimer's disease. nih.govmdpi.com
Gut Microbiota Interactions and Dysbiosis
Docosahexaenoic acid plays a significant role in modulating the composition and function of the gut microbiota, thereby influencing host health and disease. An imbalance in the gut microbial community, known as dysbiosis, is associated with numerous inflammatory and metabolic disorders. Research indicates that DHA can reverse intestinal dysbiosis by promoting the growth of beneficial bacteria and reducing pathogenic species. nih.gov
Studies have shown that DHA supplementation can lead to an increase in the abundance of beneficial bacterial genera such as Lactobacillus, Bifidobacterium, and butyrate-producing bacteria like Roseburia and Coprococcus. nih.gov In a study involving HIV-infected patients with neurocognitive impairment, DHA supplementation increased the relative abundance of Blautia, Bifidobacterium, Dorea, Lactobacillus, Faecalibacterium, Fusobacterium, and Agathobacter, while decreasing Bacteroides and Prevotella_9. mdpi.com Furthermore, in diet-induced obese mice, DHA-rich fish oil was found to increase the abundance of Akkermansia muciniphila and Lactobacillus and suppress the growth of Helicobacter. mdpi.com
The mechanisms by which DHA influences the gut microbiota are multifaceted. It is suggested that dietary polyunsaturated fatty acids may affect the attachment sites for gastrointestinal microbiota by modifying the fatty acid composition of the intestinal wall. plos.org DHA can also modulate the production of intestinal alkaline phosphatase, which leads to a reduction in lipopolysaccharide (LPS)-producing bacteria, thereby mitigating metabolic endotoxemia and associated inflammation. plos.orgnih.gov By fostering a healthier gut microbial environment, DHA contributes to the production of beneficial metabolites, such as short-chain fatty acids (SCFAs), which are crucial for maintaining gut barrier integrity and exerting anti-inflammatory effects. spandidos-publications.com
| Bacterial Genus/Family | Effect of DHA Supplementation | Associated Health Benefit | Reference Study Population |
|---|---|---|---|
| Lactobacillus | Increase | Production of lactic acid, potential anti-inflammatory effects. | HIV-infected patients, Diet-induced obese mice |
| Bifidobacterium | Increase | Production of SCFAs, immune modulation. | HIV-infected patients |
| Akkermansia muciniphila | Increase | Improved gut barrier function, reduced inflammation. | Diet-induced obese mice |
| Faecalibacterium | Increase | Major butyrate producer, anti-inflammatory properties. | HIV-infected patients |
| Bacteroides | Decrease | Reduction of a genus sometimes associated with dysbiosis. | HIV-infected patients |
| Prevotella | Decrease | Reduction of a genus linked to pro-inflammatory responses. | HIV-infected patients |
| Lachnospiraceae family | Increase | Butyrate-producing bacteria, associated with lower inflammation. | Middle-aged and elderly women |
Metabolic Syndrome and Glucose Homeostasis
Metabolic syndrome is a cluster of conditions that includes increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels, significantly increasing the risk for heart disease and type 2 diabetes. nih.gov Docosahexaenoic acid has been shown to exert beneficial effects on several components of metabolic syndrome, primarily through its anti-inflammatory properties and its ability to improve insulin sensitivity and glucose homeostasis. spandidos-publications.comnih.gov
Research in animal models has demonstrated that DHA can improve glucose metabolism and increase fatty acid catabolism. nih.gov In mice fed a DHA-enriched diet, there was evidence of a shift in fuel utilization from glucose to fatty acid oxidation. mdpi.com This was accompanied by lower levels of liver glucose and intermediates of glycolysis, suggesting a reduced dependency on glucose for energy. mdpi.com Furthermore, DHA supplementation has been shown to enhance hippocampal insulin sensitivity in aged rats on a high-fat diet, which is linked to improved cognitive function. nih.gov
The mechanisms underlying DHA's effects on glucose homeostasis are complex. DHA can modulate the endocannabinoid system, which is involved in regulating energy balance. nih.gov By decreasing arachidonic acid-derived endocannabinoids, DHA may help to restore normal metabolic function. mdpi.comnih.gov Additionally, DHA-derived metabolites, known as resolvins and protectins, have potent anti-inflammatory effects that can mitigate the low-grade chronic inflammation characteristic of metabolic syndrome. nih.gov This reduction in inflammation is crucial, as inflammation in adipose tissue is a primary driver of insulin resistance. mdpi.com
In human studies, omega-3 fatty acid supplementation, including DHA, has been associated with improvements in blood sugar levels and other risk factors for heart disease in individuals with metabolic syndrome. nih.gov It has been observed to reduce fasting plasma glucose, insulin levels, and insulin resistance, while enhancing insulin sensitivity. mdpi.com
| Metabolic Parameter | Effect of DHA | Underlying Mechanism | Reference Model |
|---|---|---|---|
| Insulin Sensitivity | Improved | Reduced adipose tissue inflammation; enhanced insulin signaling pathways. | Animal models and humans |
| Fasting Glucose | Reduced | Shift in fuel metabolism towards fatty acid oxidation; improved hepatic glucose regulation. | Animal models and humans |
| Triglycerides | Reduced | Modulation of lipid metabolism and endocannabinoid system. | Horses with Equine Metabolic Syndrome |
| Inflammation | Reduced | Production of anti-inflammatory resolvins and protectins; decreased pro-inflammatory cytokine production. | Animal models and humans |
| Liver Fat | Reduced | Decreased fat accumulation and inflammation in the liver. | Humans with NAFLD |
Pain Modulation Pathways and Nociception
Docosahexaenoic acid and its derivatives play a crucial role in the modulation of pain, particularly neuropathic and inflammatory pain. The analgesic properties of DHA are largely attributed to its conversion into specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. plos.orgspandidos-publications.com These bioactive lipids are potent in resolving inflammation and have been shown to inhibit pain in various preclinical models. spandidos-publications.comnih.gov
One of the key DHA-derived mediators is neuroprotectin D1 (NPD1), which has been found to soothe and prevent neuropathic pain. mdpi.com In mouse models of nerve injury, NPD1 not only alleviated pain but also reduced nerve swelling. mdpi.com Its analgesic effect is mediated by its ability to inhibit the production of pro-inflammatory cytokines and chemokines, which attract inflammatory cells to the site of nerve injury. By preventing this inflammatory cascade, NPD1 protects nerve cells from further damage and reduces neuron firing, leading to a decrease in pain sensation. mdpi.com
Furthermore, DHA and its derived SPMs can modulate nociceptive signaling in the nervous system. Studies have shown that systemic administration of DHA can suppress the activity of trigeminal secondary nociceptive neurons in rats, suggesting a central mechanism of action. nih.gov This may involve the modulation of various voltage-gated ion channels and both excitatory and inhibitory synapses. nih.govnih.gov There is also evidence to suggest that the antinociceptive effects of DHA may be mediated, in part, through an opioid receptor-dependent pathway. nih.gov
In the context of post-operative pain, perioperative treatment with DHA has been shown to be effective in preventing and delaying its development. nih.gov Moreover, post-treatment with certain DHA-derived SPMs can attenuate established post-operative pain. mdpi.comnih.gov This highlights the potential for DHA and its metabolites to be used in managing different phases of pain.
| DHA/DHA Derivative | Type of Pain | Mechanism of Action | Key Findings |
|---|---|---|---|
| DHA | Neuropathic, Inflammatory, Post-operative | Precursor to SPMs, modulation of ion channels, opioid receptor-mediated pathways. | Reduces trigeminal nociceptive transmission; delays development of post-operative pain. |
| Neuroprotectin D1 (NPD1) | Neuropathic | Inhibition of pro-inflammatory cytokine and chemokine production; reduction of nerve swelling and neuron firing. | Alleviates pain and protects nerve cells from further damage. |
| Resolvin D1 (RvD1) | Post-operative, Inflammatory | Pro-resolution of inflammation. | Delays the development of post-operative pain. |
| Maresin 1 (MaR1) | Post-operative | Pro-resolution of inflammation. | More effective than other SPMs in attenuating established post-operative pain. |
Anticarcinogenic Mechanisms
Docosahexaenoic acid has demonstrated significant anticancer properties through a variety of mechanisms, including the induction of cancer cell death, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways. mdpi.commdpi.com Notably, DHA appears to exert selective cytotoxicity against cancer cells without harming normal cells. mdpi.com
One of the primary anticarcinogenic mechanisms of DHA is the induction of apoptosis, or programmed cell death. mdpi.complos.org DHA can trigger apoptosis in various cancer cell lines, including breast, hepatocellular, and pancreatic cancer cells. plos.orgnih.govnih.gov This is often mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic signaling pathways, such as the caspase cascade. mdpi.complos.org In some cancer cells, DHA-induced apoptosis is linked to the inhibition of survival pathways like the PI3K/Akt pathway and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov
In addition to apoptosis, DHA has been shown to induce other forms of cell death in cancer cells, including ferroptosis and autophagy. nih.govnih.gov Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. nih.gov DHA can promote ferroptosis by increasing intracellular lipid peroxidation. nih.gov Autophagy, a cellular process of self-degradation, can also be activated by DHA and contribute to cancer cell death. nih.govtandfonline.com
DHA also exerts anti-angiogenic effects, inhibiting the formation of new blood vessels that tumors need to grow and metastasize. nih.govpnas.org It can downregulate the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). nih.govnih.gov Furthermore, DHA can modulate the expression of microRNAs involved in angiogenesis in both cancer cells and their secreted exosomes. nih.gov
Moreover, DHA can interfere with key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway. nih.govnih.gov By inhibiting this pathway, DHA can suppress cancer cell proliferation and induce cell cycle arrest. nih.gov
| Anticarcinogenic Mechanism | Cellular/Molecular Effect | Key Signaling Pathways Involved | Cancer Type Studied |
|---|---|---|---|
| Induction of Apoptosis | Increased ROS, activation of caspases, DNA damage. | PI3K/Akt, p53, MAPK, NF-κB | Breast, Colon, Hepatocellular, Pancreatic |
| Induction of Ferroptosis | Increased lipid peroxidation, iron-dependent cell death. | ALOX5-dependent and -independent pathways | Leukemia, Cervical, Head and Neck |
| Induction of Autophagy | Formation of autophagosomes, degradation of cellular components. | p53/AMPK/mTOR | Multiple Myeloma, various solid tumors |
| Anti-Angiogenesis | Inhibition of endothelial cell proliferation, migration, and tube formation. | VEGFR2/Ras/ERK, PPARγ | Breast, Pancreatic |
| Inhibition of Proliferation | Cell cycle arrest (G1 or G2/M phase). | Wnt/β-catenin | Breast, Pancreatic |
| Inhibition of Metastasis | Decreased expression of matrix-degrading enzymes. | - | Pancreatic, Breast |
Docosahexaenoic Acid Deficiency and Its Biological Consequences
Etiology of Deficiency States
The underlying causes of DHA deficiency are varied, stemming from both external dietary factors and internal metabolic dysfunctions.
Dietary Insufficiency: Inadequate intake of preformed DHA or its precursor, alpha-linolenic acid (ALA), is a primary cause of deficiency. nih.gov Diets lacking in fatty fish, seafood, and algae, the main sources of DHA, can lead to reduced tissue levels. Vegetarian and vegan diets, if not carefully planned, may result in significantly lower DHA levels compared to omnivorous diets. nih.gov Furthermore, infant formulas with high concentrations of linoleic acid (LA) and low levels of ALA have been identified as a cause of insufficient DHA supply in newborns. nih.gov The body's ability to convert ALA to DHA is limited, making dietary intake of DHA important.
Metabolic Impairments: Even with adequate dietary intake, metabolic issues can hinder the body's ability to synthesize or utilize DHA. Genetic mutations in the ABCD1 gene, which causes Adrenoleukodystrophy, interfere with the breakdown of very long-chain fatty acids, indirectly affecting fatty acid balance. nih.govadrenoleukodystrophynews.com The enzymatic machinery responsible for elongating and desaturating fatty acids is crucial; for instance, the elongase ELOVL2 is vital for producing DHA precursors. diva-portal.org Deletion or impairment of this enzyme leads to systemic DHA deficiency. diva-portal.org Certain medical conditions that cause malabsorption, such as pancreatic insufficiency, can also put individuals at risk for essential fatty acid deficiency. virginia.edu Moreover, high alcohol consumption can block the conversion of precursor fatty acids into DHA by inhibiting key enzymes like delta-6 and delta-5 desaturases. nih.govplos.org
Neurobiological and Behavioral Manifestations of Deficiency
DHA is highly concentrated in the gray matter of the brain and is integral to neuronal structure and function. paediatricjournal.com A deficiency during critical periods of brain development and throughout life can result in significant neurobiological and behavioral changes.
Cognitive Impairments and Learning Disabilities: Low DHA status is linked to difficulties with clear thinking, memory, and learning. indiatimes.com As an essential component of neuronal membranes, insufficient DHA levels can impair neuronal development, leading to simpler neuron morphology, fewer dendrite branches, and a lower number of synapses. neurosciencenews.com This structural deficit can compromise cognitive function. mdpi.com In children, low levels of omega-3 fatty acids have been associated with a greater severity of inattention and hyperactivity, which are hallmark symptoms of Attention-Deficit/Hyperactivity Disorder (ADHD), as well as more learning problems. nih.gov
Altered Behavior: Research in animal models has shown that a diet deficient in omega-3 fatty acids during brain maturation can lead to increased anxiety-like behaviors in adulthood. nih.govplos.org This is accompanied by molecular changes in the brain, including reduced levels of the anxiolytic-related neuropeptide Y-1 receptor and increased levels of the anxiogenic-related glucocorticoid receptor. nih.gov In humans, epidemiological data suggest a link between omega-3 fatty acid deficiencies and various mental illnesses, including mood disorders. mdpi.com A deficiency in DHA can disrupt the signaling of key neurotransmitters such as serotonin, dopamine, and norepinephrine, which may contribute to mood and cognitive dysfunction. mdpi.com
The following table summarizes research findings on the neurobiological and behavioral impacts of DHA deficiency.
Interactive Data Table: Neurobiological and Behavioral Effects of DHA Deficiency| Manifestation | Associated Findings | Supporting Evidence |
|---|---|---|
| Cognitive Impairment | Linked to issues with memory, clear thinking, and learning. | indiatimes.com |
| Accompanied by a considerable loss of proteins responsible for synaptic plasticity and activity. | mdpi.com | |
| Altered Behavior | Deficiency during brain development increased anxiety-like behavior in animal models. | nih.govplos.org |
| Linked to moodiness, anxiety, and an increased risk of depression. | indiatimes.com | |
| Learning Disabilities | Low DHA levels in children are associated with more severe symptoms of inattention and hyperactivity (ADHD). | nih.gov |
| In utero DHA insufficiency is hypothesized to be linked to impaired neurite growth associated with dyslexia. | nih.gov | |
| Neuronal Structure | DHA-deficient brain tissue shows poorly developed neurons and a limited number of synapses. | neurosciencenews.com |
| Deficiency is associated with abnormalities in the integrity of neuronal membranes. | mdpi.com | |
| Neurotransmitter Function | Deficiency can disrupt the signaling of serotonin, dopamine, and norepinephrine. | mdpi.com |
Impact on Ocular Function
DHA is a major structural lipid in the retina of the eye, accounting for up to 60% of the polyunsaturated fatty acids in the photoreceptor outer segments. paediatricjournal.com Its presence is crucial for healthy vision.
A deficiency of DHA can lead to significant visual impairment. It is essential for the proper formation of photoreceptor cells and the maintenance of their disc morphology. nih.gov Studies on mice lacking the enzyme responsible for incorporating DHA into phospholipids (B1166683) (LPAAT3) revealed that the loss of DHA resulted in disordered disc morphology, incomplete elongation of the photoreceptor outer segment, and ultimately, impaired visual function. nih.gov In humans, particularly infants, a lack of DHA is associated with reduced light sensitivity of retinal rod photoreceptors and can affect visual acuity and maturation. paediatricjournal.com Conversely, infants fed formula fortified with DHA have been shown to have better eyesight. paediatricjournal.comfermentalg.com In adults, low intake of omega-3 fatty acids has been correlated with an increased risk of Age-Related Macular Degeneration (AMD), a leading cause of vision loss. fermentalg.com
Systemic Physiological Derangements Associated with Deficiency
Beyond the brain and eyes, a deficiency in DHA is associated with several systemic physiological disorders.
Fetal Alcohol Syndrome (FAS): Alcohol consumption during pregnancy can lead to Fetal Alcohol Spectrum Disorders (FASD), characterized by significant damage to the central nervous system. frontiersin.org Alcohol exacerbates DHA deficiency by decreasing the mother's DHA status, reducing its transfer to the fetus, and inhibiting the enzymes that convert ALA to DHA. nih.govplos.orgnih.gov This depletion of DHA, a critical nutrient for brain development, is believed to be a key mechanism through which alcohol exerts its teratogenic effects, contributing to the neuronal damage, cognitive deficits, and behavioral problems seen in children with FASD. frontiersin.orgnih.gov
Depression: A growing body of research links DHA deficiency to major depressive disorder (MDD). Postmortem studies have found significantly lower levels of DHA in the brains of individuals who had depression compared to controls. foodforthebrain.org Epidemiological studies also show a correlation between lower dietary intake of omega-3 fatty acids and an increased incidence of depressive symptoms. nih.gov Individuals with depression often have lower serum concentrations of DHA. nih.gov The deficiency may contribute to depression by affecting neuronal membrane integrity and disrupting neurotransmitter systems, including serotonin and dopamine, which are crucial for mood regulation. mdpi.com
Adrenoleukodystrophy (ALD): X-linked Adrenoleukodystrophy (X-ALD) is a genetic disorder caused by mutations in the ABCD1 gene, leading to a toxic accumulation of very long-chain fatty acids (VLCFAs) in the brain and adrenal glands. nih.govadrenoleukodystrophynews.comfortunejournals.com While not a primary cause of the disease, DHA metabolism is impacted by some treatments for ALD. Lorenzo's oil, a therapeutic mixture of oleic and erucic acids used to lower VLCFA levels, has been observed to also cause a reduction in circulating levels of DHA. nih.gov This treatment-induced depletion is a concern due to DHA's vital role in brain development and myelination, leading to recommendations for DHA supplementation in patients with X-ALD undergoing this therapy. nih.gov
Academic Research Methodologies and Analytical Approaches for Docosahexaenoic Acid Studies
In Vitro Cellular Models and Assays
In vitro studies using cell cultures are fundamental for investigating the direct effects of DHA on cellular processes and identifying underlying molecular mechanisms. Various cell lines are employed depending on the research question, including neuronal cells, retinal pigment epithelial cells, and cancer cells. spandidos-publications.commdpi.come-century.us These models allow for controlled environments to assess cellular responses to DHA, such as changes in cell viability, oxidative stress, inflammation, and gene expression. spandidos-publications.commdpi.come-century.us
Assays commonly used in conjunction with cellular models include:
Cell Viability Assays: Such as the MTS assay, used to measure the protective effects of DHA against induced cell death, as demonstrated in studies on oxidative stress in PC12 cells. spandidos-publications.com
Measurement of Reactive Oxygen Species (ROS): Techniques like the DCFH-DA assay are used to quantify intracellular ROS levels, revealing DHA's antioxidant properties. spandidos-publications.commdpi.come-century.us Studies have shown DHA pre-treatment can reduce high levels of intracellular ROS induced by oxidative stress. spandidos-publications.commdpi.com
Apoptosis Assays: Analyzing markers like Bax and Bcl2 expression helps determine DHA's influence on programmed cell death pathways, particularly in cancer research. spandidos-publications.com
Gene and Protein Expression Analysis: Techniques such as Western blotting and quantitative PCR are used to study how DHA affects the expression of genes and proteins involved in various cellular pathways, including antioxidant defenses (e.g., NFE2L2/HO-1 axis) and stress responses. spandidos-publications.commdpi.come-century.us
In vitro models allow for the investigation of DHA's effects at specific concentrations and durations. stir.ac.ukmdpi.com For example, studies have explored the time-course of changes in n-3 PUFA composition in skeletal muscle cell models incubated with specific concentrations of DHA. stir.ac.uk
In Vivo Animal Models (e.g., Rodent, Primate Studies)
Animal models, particularly rodents, are widely used to study the physiological effects of DHA in a complex biological system, bridging the gap between in vitro findings and human relevance. mdpi.com These models are valuable for investigating DHA's impact on organ function, behavior, and disease progression.
Commonly used animal models include:
Rodent Models (Mice and Rats): These are frequently used to study DHA's effects on brain development, cognitive function, and neurological disorders like Alzheimer's disease and Parkinson's disease. plos.orgusherbrooke.camdpi.com Mouse models of Alzheimer's disease have been used to show that DHA consumption can improve object recognition and prevent dysfunction of entorhinal cortex neurons. plos.org Studies in mice have also investigated the impact of DHA intake in models of synucleinopathy. usherbrooke.ca
Zebrafish Models: Emerging models like zebrafish are being utilized, particularly for studying neurodevelopmental mechanisms due to their rapid external development and optical transparency, allowing for direct observation of cellular processes. nih.gov A novel DHA-deficient zebrafish model has been created to study the role of maternal nutrition during neurodevelopment. nih.gov
Animal studies allow for the examination of DHA incorporation into tissues, its metabolism, and its effects on complex behaviors and pathological hallmarks. plos.orgusherbrooke.camdpi.com Research in animal models has explored DHA's impact on hepatic steatosis, showing it can decrease hepatic lipid accumulation and inflammation in a NAFLD mouse model. dovepress.com
Human Observational Studies and Epidemiological Cohorts
Observational studies and epidemiological cohorts investigate associations between DHA intake or status and health outcomes in human populations. These studies are crucial for identifying potential links and generating hypotheses for further investigation.
Types of observational studies include:
Cross-sectional studies: Assess DHA levels and health markers in a population at a single point in time.
Prospective Cohort Studies: Follow a group of individuals over time, collecting data on dietary intake, DHA status (e.g., in plasma, serum, or erythrocytes), and the incidence of diseases or changes in health parameters. nih.govplos.org
Observational studies have shown positive associations between DHA levels and cognitive outcomes in healthy adults and the elderly. nih.govplos.org They also support a beneficial association between DHA/EPA blood levels/dietary intake and various aspects of cognitive function in older adults. plos.org Epidemiological cohorts reveal associations between levels or intake of omega-3 PUFAs and a lower risk of Alzheimer's disease. researchgate.net
While observational studies can identify correlations, they cannot establish causality. researchgate.net However, they provide valuable insights into potential public health implications and inform the design of intervention studies.
Randomized Controlled Trials (RCTs) in Clinical Research
Randomized controlled trials (RCTs) are considered the gold standard for evaluating the efficacy of DHA interventions in humans. Participants are randomly assigned to receive either DHA supplementation or a placebo, allowing researchers to assess causal relationships between DHA intake and specific health outcomes. plos.orgdovepress.commdpi.comnih.govbmj.com
Key aspects of RCTs in DHA research include:
Study Design: Typically parallel-group, double-blind, and placebo-controlled to minimize bias. plos.orgmdpi.comnih.govbmj.com
Participant Selection: Criteria vary depending on the research question, focusing on specific populations (e.g., pregnant women, schoolchildren, older adults with mild cognitive impairment). plos.orgdovepress.commdpi.comnih.gov
Intervention: Involves providing DHA supplements at specific doses and durations. plos.orgdovepress.comnih.govbmj.com
Outcome Measures: Can include a wide range of health indicators, such as cognitive performance, markers of cardiovascular health, inflammatory markers, and clinical endpoints related to specific diseases. plos.orgnih.govbmj.com
RCTs have investigated the effects of DHA supplementation on various outcomes, including cognitive function in children and young adults, preterm birth, and rotator cuff related shoulder pain. plos.orgdovepress.comnih.govbmj.com For example, an RCT found that DHA supplementation improved memory and reaction time in healthy young adults. nih.gov Another RCT indicated that DHA supplementation during pregnancy might reduce the risk of preterm birth. dovepress.com
Interpreting results from RCTs requires careful consideration of factors such as dosage, duration, the population studied, and the specific outcome measures used, as results can sometimes be inconsistent across trials. researchgate.netmdpi.com
Advanced Analytical Techniques
Advanced analytical techniques are essential for the precise identification, quantification, and localization of DHA and its metabolites in biological samples, providing deeper insights into its metabolism and mechanisms of action.
Lipidomics and Fatty Acid Profiling (e.g., Gas Chromatography)
Lipidomics is a rapidly evolving field that involves the comprehensive analysis of lipids in biological systems. creative-proteomics.comfrontiersin.orguwaterloo.camdpi.com Fatty acid profiling, a key component of lipidomics, focuses on identifying and quantifying the specific fatty acids present in a sample. uwaterloo.camdpi.comresearcher.life
Techniques used for fatty acid profiling and lipidomics include:
Gas Chromatography (GC): A widely used technique for separating and quantifying fatty acids, typically after they have been converted to more volatile derivatives (e.g., fatty acid methyl esters). mdpi.comresearchgate.netnih.gov GC coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is commonly employed for DHA analysis. creative-proteomics.commdpi.comnih.gov GC-MS offers high precision and sensitivity for DHA analysis. creative-proteomics.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed composition of individual lipid molecular species and lipid classes. creative-proteomics.comfrontiersin.orguwaterloo.camdpi.com LC-MS is particularly useful for analyzing complex lipids containing DHA in their native form. creative-proteomics.comuwaterloo.ca High-resolution MS can be used in conjunction with LC for untargeted lipidomic analysis to explore the effect of DHA-derived compounds on lipid metabolism. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the non-destructive determination of DHA concentration and the molar proportion of total n-3 fatty acids in samples like fish oils. researchgate.net
These techniques enable researchers to determine DHA levels in various biological matrices, including blood (plasma, serum, erythrocytes), tissues (brain, retina, liver), and cell cultures. nih.govplos.orgdovepress.complos.orguwaterloo.caresearchgate.net They are crucial for understanding how dietary intake or supplementation affects DHA status and how DHA is incorporated into different lipid pools.
Interactive Data Table: Example of DHA Concentration in Infant Formula Samples (Illustrative Data based on search result researchgate.net)
| Sample ID | DHA Concentration (mg/100 g) |
| Infant Formula 1 | 27.49 ± 0.62 |
| Infant Formula 2 | 31.14 ± 0.43 |
| Infant Formula 3 | 11.83 ± 0.38 |
| Infant Formula 4 | 19.34 ± 0.58 |
| Infant Formula 5 | 45.87 ± 0.42 |
Note: This table presents illustrative data derived from a search result discussing DHA determination in infant formulas using GC researchgate.net. The values represent mean ± standard deviation.
Molecular and Cellular Imaging Techniques
Molecular and cellular imaging techniques provide spatial information about the distribution and localization of DHA and its effects within cells and tissues.
Techniques include:
Imaging Mass Spectrometry: Allows for the visualization of the spatial distribution of lipids, including DHA-containing phospholipids (B1166683), within tissues. nih.gov This technique has been used to show the localization of DHA-containing phospholipids in retinal photoreceptor cells. nih.gov
Fluorescence Imaging: Can be used to investigate cellular processes influenced by DHA, such as lipid droplet oxidation. mdpi.com
Magnetic Resonance Imaging (MRI): While not directly imaging DHA molecules, MRI can assess structural changes in tissues, such as myelination in the brain, which can be influenced by DHA status. neurology.org MRI has provided evidence that DHA ethyl ester can improve myelination in certain neurological disorders. neurology.org
These imaging techniques complement other analytical methods by providing a visual context for the biochemical findings, helping to understand the functional consequences of DHA's presence and metabolism in specific cellular compartments and tissues.
Gene Expression Profiling (e.g., Transcriptomics)
Gene expression profiling, often utilizing transcriptomics, is a powerful approach to understand how DHA influences cellular processes by altering the activity of genes. This involves measuring the levels of messenger RNA (mRNA) transcripts, providing a snapshot of which genes are being actively transcribed in response to DHA exposure or deficiency. Studies have employed microarray analysis and RNA sequencing to examine DHA-induced changes in gene expression in various cell types and tissues. mdpi.comnih.govmdpi.com
Research has shown that DHA can modulate the expression of genes involved in inflammation, oxidative stress, apoptosis, cell cycle regulation, and lipid and glucose metabolism. mdpi.comnih.govmdpi.com For instance, studies in THP-1 macrophages have demonstrated that DHA can differentially regulate genes involved in the immune response and inflammation in a dose-dependent manner. mdpi.com Transcriptome analysis in human THP-1 monocytes treated with DHA identified changes in genes associated with cholesterol metabolism and cell migration. nih.govresearchgate.net While both DHA and alpha-linolenic acid (ALA) were predicted to reduce cholesterol synthesis based on transcriptomic data, functional assays revealed distinct effects on monocyte migration, suggesting that they may influence this process through different gene pathways. nih.govresearchgate.netdoi.org
In the context of DHA production by microorganisms like Aurantiochytrium, transcriptomic analysis is used to identify genes involved in DHA biosynthesis pathways, such as the polyketide synthase (PKS) and fatty acid synthase (FAS) pathways. mdpi.comsciopen.com Comparative transcriptomic analysis between wild-type and mutant strains of Aurantiochytrium has revealed differential expression of genes related to these pathways, correlating with enhanced DHA accumulation. mdpi.com
Gene expression studies in animal models have also provided insights into the effects of DHA. For example, studies in rats have investigated the impact of dietary omega-3 PUFAs, including DHA, on brain gene expression, showing changes in genes related to glutamate (B1630785) receptors and other neural functions. pnas.org Supplementation with DHA-rich fish oil has been shown to affect the expression of genes in the brain and liver, although the magnitude of response can depend on the duration of supplementation. pnas.org
Proteomics and Protein-Protein Interaction Analysis
Proteomics, the large-scale study of proteins, complements transcriptomics by providing information on the actual protein levels and modifications within a cell or tissue. Coupled with protein-protein interaction (PPI) analysis, proteomics helps to understand how DHA affects cellular function by altering protein abundance and the complex networks they form. Techniques such as mass spectrometry-based quantitative proteomics are employed in these studies. nih.govacs.org
Quantitative proteomic analysis has been used to investigate the effects of DHA depletion or supplementation on protein profiles in different biological systems. For example, a study on mouse brain synaptic plasma membranes used mass spectrometry and 18O labeling to identify proteins that were down-regulated in DHA-depleted brains. nih.gov Protein network analysis of these differentially regulated proteins suggested the involvement of pathways like CREB and caspase-3 in the DHA-dependent modulation of the synaptic proteome. nih.gov
In microglial cells stimulated with lipopolysaccharide (LPS), quantitative proteomics has revealed DHA-mediated neuroprotective effects, identifying differentially abundant proteins (DAPs) and providing details about affected pathways, including the NF-κB pathway. acs.orgnih.gov PPI analysis using databases like STRING and software like Cytoscape can be used to construct networks of these DAPs, illustrating potential functional relationships and identifying key protein clusters influenced by DHA. acs.orgnih.gov
Combining transcriptomics and proteomics, known as multi-omics analysis, offers a more comprehensive view of the biological mechanisms influenced by DHA. This integrated approach can help to correlate changes at the mRNA level with changes in protein abundance and identify potential post-transcriptional regulatory mechanisms. bohrium.com For instance, a multi-omics study in Aurantiochytrium species investigated the mechanism of enhanced DHA production in mutant strains, confirming that changes observed at the transcriptomic level for certain enzymes, such as acetyl-CoA carboxylase, were reflected at the protein level. bohrium.com
Metabolomics Approaches in Systemic Biology
Metabolomic studies have revealed that DHA can induce significant changes in the cellular and systemic metabolome. For example, NMR-based metabolomic analysis of human hepatocytes supplemented with DHA showed a radical alteration of the cytoplasmic metabolome, indicating a strong perturbation of the cell environment. mdpi.com This "DHA signature" was observed in both the lipidome and the broader metabolome. mdpi.com
In animal studies, metabolomics has been used to investigate the systemic metabolic changes induced by dietary DHA. A study in mice fed a DHA-enriched diet characterized a shift in glucose metabolism and increased catabolism of fatty acids. nih.gov Metabolite analysis revealed altered levels of metabolic pathway intermediates and changes related to pathway flux, as well as decreased levels of arachidonate-derived endocannabinoids. nih.gov
Metabolomics is also applied in the study of DHA production by microorganisms. Comparative metabolomic analysis of Schizochytrium species under different conditions has helped to understand the metabolic pathways involved in DHA biosynthesis and identify metabolic changes associated with increased DHA accumulation. frontiersin.orgresearchgate.net Targeted metabolomic analysis using LC-MS has shown that altered metabolism in pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis (EMP), along with a downregulated TCA cycle, might be relevant to enhanced growth and DHA biosynthesis in mutant strains. frontiersin.org
Furthermore, functional metabolomics is used to identify novel bioactive metabolites derived from DHA. This involves not only identifying metabolites but also characterizing their biological activities. Studies using this approach have uncovered oxygenated products of DHA that act as agonists for cannabinoid receptors and modulate immune cell function. nih.gov
Biophysical Characterization of Membranes (e.g., Nuclear Magnetic Resonance, X-ray Diffraction, Molecular Dynamics Simulations)
DHA's unique structure significantly impacts the physical properties of cell membranes, which in turn can affect the function of membrane-associated proteins. foodandnutritionresearch.netnih.govresearchgate.net Biophysical techniques are employed to characterize these changes at a molecular level. These methods provide insights into membrane fluidity, thickness, lipid packing, and the dynamics of DHA within the lipid bilayer.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, is a valuable tool for studying the structure and dynamics of lipids in membranes. acs.orgcmu.eduacs.orgnih.gov 2H NMR spectroscopy can provide information on the order parameters and conformational transitions of fatty acyl chains like DHA within phospholipid bilayers. acs.orgcmu.eduacs.orgnih.gov Studies using NMR have shown that DHA chains undergo rapid conformational transitions and are more flexible at the methyl end compared to less unsaturated fatty acids. acs.orgcmu.edunih.gov
X-ray diffraction is used to determine the structural parameters of lipid bilayers, such as bilayer thickness and electron density profiles. acs.orgcmu.edunih.gov Combining X-ray diffraction with NMR can provide a more comprehensive picture of how DHA incorporation affects membrane structure and lipid packing. acs.orgcmu.eduacs.orgnih.gov Studies have shown that DHA-containing lipids can lead to thinner bilayers and differences in the distribution of chain densities within the bilayer compared to lipids with saturated or less unsaturated chains. acs.orgcmu.edunih.gov
Molecular Dynamics (MD) simulations are computational techniques that simulate the behavior of molecules over time, providing detailed insights into the dynamics and interactions of lipids and proteins in membranes at an atomic or coarse-grained level. acs.orgcmu.eduacs.orgnih.govresearchgate.netosti.gov MD simulations are particularly useful for interpreting experimental data from NMR and X-ray diffraction and for exploring phenomena that are difficult to observe experimentally, such as the conformational flexibility of DHA chains and their interactions with other membrane components like cholesterol and proteins. acs.orgcmu.eduacs.orgresearchgate.netosti.gov
Studies combining these biophysical techniques have demonstrated that DHA's dynamic shape and multiple configurations lead to properties such as increased membrane fluidity, higher permeability, and the induction of negative curvature strain. foodandnutritionresearch.netresearchgate.net DHA-containing phospholipids can also influence the formation and properties of lipid rafts, which are specialized membrane domains involved in cell signaling. foodandnutritionresearch.netresearchgate.netosti.gov MD simulations have shown that DHA molecules can localize preferably in liquid-disordered membrane domains and affect lipid chain order, membrane thickness, and cholesterol distribution. researchgate.net These biophysical properties mediated by DHA are thought to be crucial for the function of integral membrane proteins, such as rhodopsin, which resides in membranes rich in DHA. nih.govacs.orgcmu.eduacs.orgnih.gov
Ethical Considerations in Docosahexaenoic Acid Research
Ethical Conduct of Human Clinical Trials
The ethical conduct of human clinical trials involving DHA is governed by international and national guidelines designed to protect participants. A cornerstone of ethical human research is informed consent. Participants must be fully informed about the purpose, procedures, potential risks, and benefits of the study before voluntarily agreeing to participate nih.gov. This information should be presented in a clear, easily understandable manner, allowing individuals to make knowledgeable decisions about their involvement tricare.mil. Participants also retain the right to withdraw from a study at any time without penalty tricare.mil.
Ensuring fair subject selection is another critical ethical aspect. The selection of participants should be based primarily on the scientific objectives of the study, avoiding bias based on vulnerability or privilege nih.gov. Researchers should strive to minimize risks and enhance benefits for individuals and society, ensuring that those who bear the risks of research are in a position to potentially enjoy its benefits nih.gov.
Ongoing monitoring of participants' welfare is also essential throughout DHA clinical trials. Researchers must inform participants of any new information that emerges during the study that might affect their willingness to continue participating nih.gov. They are also responsible for monitoring for adverse events and ensuring appropriate care if they occur nih.gov.
Animal Welfare in Preclinical Studies
Preclinical research involving animals is often a necessary step in understanding the potential effects of compounds like DHA before human trials can commence. Ethical considerations in animal studies are guided by the principles of the 3Rs: Replacement, Reduction, and Refinement nc3rs.org.ukdfg.deunderstandinganimalresearch.org.uk.
Replacement: This principle emphasizes the need to avoid or replace the use of animals whenever possible by employing alternative methods nc3rs.org.ukunderstandinganimalresearch.org.uk. This includes utilizing in vitro studies, computational models, or other non-animal approaches to address research questions bps.ac.uk.
Reduction: If animal use is necessary, researchers must strive to minimize the number of animals used while still achieving robust and reproducible scientific objectives nc3rs.org.ukunderstandinganimalresearch.org.uknhmrc.gov.au. This involves appropriate experimental design and statistical analysis to ensure that the sample size is sufficient but not excessive nhmrc.gov.au. Using too few animals can lead to inconclusive results, wasting animal lives nhmrc.gov.au.
The consistent application of the 3Rs is not only an ethical imperative but can also contribute to the scientific validity and replicability of findings, as impaired animal welfare can compromise research outcomes dfg.deunderstandinganimalresearch.org.uk. Regulatory bodies and institutional animal ethics committees are responsible for reviewing and approving animal study protocols to ensure compliance with these principles nih.govdefense.gov.
Future Directions and Unresolved Questions in Docosahexaenoic Acid Research
Elucidating Novel Molecular Targets and Signaling Pathways
A critical area for future research involves the comprehensive identification and characterization of novel molecular targets and signaling pathways through which DHA exerts its effects. While DHA's incorporation into cell membranes and its role as a precursor to specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins are established, other mechanisms remain to be fully elucidated. consensus.appresearchgate.net Unresolved questions include the precise ways DHA interacts with specific proteins and lipids within cell membranes to modulate their function and downstream signaling cascades. mdpi.com For instance, the differential effects of DHA on the expression patterns of N-methyl-D-aspartate receptor (NMDAR) subunits, such as NR2A and NR2B, and Tyrosine receptor kinase B (TrKB) in the brain are not fully understood. tandfonline.com Further research is needed to clarify these differential effects and their implications for neuronal function and memory formation. tandfonline.com The potential for identifying novel bioactive derivatives of DHA beyond the known SPMs also presents an exciting future direction. researchgate.net
Personalized Nutrition and Genetic Polymorphisms in Docosahexaenoic Acid Metabolism
The concept of personalized nutrition, tailoring dietary recommendations based on individual genetic makeup, is gaining traction, and DHA metabolism is a key area where this approach is relevant. nutraceuticalsworld.comcambridge.orgfrontiersin.orgomegaquant.com Genetic polymorphisms, particularly in fatty acid desaturase (FADS1 and FADS2) genes, significantly influence the endogenous synthesis and tissue levels of DHA. mdpi.comnih.govuni-muenchen.denih.govnih.gov Unresolved questions center on how these genetic variations impact an individual's dietary DHA requirements and their susceptibility to various diseases. nih.govuni-muenchen.denih.govmdpi.com Future research should integrate analyses of FADS1 and FADS2 polymorphisms into intervention studies to enhance the precision of determining nutritional requirements and disease risk. nih.govuni-muenchen.de Genome-wide association studies (GWAS) that incorporate dietary intake and environmental exposures are needed to further understand the complex interplay between genetics, diet, and health outcomes related to DHA. nih.gov Identifying other genetic variants, such as those in ALOX5 and CYP4F2, that may modify the effects of PUFAs also warrants future examination. nih.gov
Long-Term Developmental and Health Trajectories Across the Lifespan
Investigating the long-term impact of DHA intake at different life stages on developmental and health trajectories remains a crucial area for future research. While the importance of DHA for infant brain and visual development is recognized, the sustained effects of early-life DHA exposure throughout childhood, adolescence, and adulthood are less clear. consensus.appresearchgate.netresearchgate.netmdpi.com Unresolved questions pertain to how optimal DHA status during critical developmental windows influences cognitive function, mental health, and the risk of chronic diseases later in life. nih.govpointinstitute.org Longitudinal studies with extended follow-up periods are necessary to track these trajectories and determine the impact of varying DHA levels over time. researchgate.netmdpi.com Research is also needed to understand how maternal DHA status during pregnancy and lactation influences offspring development and long-term health outcomes. researchgate.netresearchgate.net
Interplay with Other Bioactive Compounds and Dietary Factors
DHA is consumed as part of a complex diet containing numerous other bioactive compounds and nutrients. Future research needs to explore the intricate interplay between DHA and these other dietary factors, as they can influence DHA absorption, metabolism, and efficacy. frontiersin.orgnih.govnih.gov Unresolved questions include how the balance between omega-3 and omega-6 fatty acids affects DHA status and its biological activities. nih.govfrontiersin.orgnih.gov The synergistic or antagonistic effects of DHA in combination with other nutrients, such as choline, vitamins, and polyphenols, require further investigation to understand their combined impact on health outcomes. frontiersin.orgnih.govmdpi.comnih.gov Research into how different food matrices and delivery systems affect DHA bioavailability and stability is also important for optimizing its health benefits. researchgate.net
Therapeutic Potential in Disease Prevention and Management
While DHA shows promise in the prevention and management of various diseases, further research is needed to clarify its therapeutic potential and optimal application strategies. consensus.appnih.govpointinstitute.orgoncologyradiotherapy.comnih.gov Unresolved questions include the precise mechanisms by which DHA influences conditions such as cardiovascular disease, neurodegenerative disorders (like Alzheimer's disease), cancer, and inflammatory conditions. mdpi.compointinstitute.orgoncologyradiotherapy.comnih.govnih.govmdpi.com Despite epidemiological links between higher DHA intake and reduced risk of cognitive decline and Alzheimer's, supplementation studies have yielded inconsistent results, highlighting the need for a better understanding of DHA metabolism and brain uptake in the context of neurodegeneration. pointinstitute.orgmdpi.com Future research should focus on well-designed clinical trials with appropriate outcome measures, considering factors like genetic variability and disease stage. nih.govuni-muenchen.denih.govmdpi.comresearchgate.netpointinstitute.org Exploring the potential of DHA derivatives and their specific therapeutic applications is another important avenue. researchgate.net
Development of Advanced Research Tools and Methodologies
Advancements in research tools and methodologies are essential to address the complex questions surrounding DHA. Future directions include the development and application of sophisticated techniques for analyzing DHA metabolism, tissue distribution, and interaction with molecular targets. dha.milwam.aemanolinaqua.comhealth.milhealth.mil Unresolved questions relate to improving the accuracy and sensitivity of methods for measuring DHA status and its metabolites in various biological samples. omegaquant.commdpi.com The use of advanced modeling techniques, such as those incorporating mechanistic details and real-world data, can help in understanding DHA's effects on complex biological processes and optimizing therapeutic strategies. oncologyradiotherapy.commanolinaqua.com Furthermore, the application of 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) and artificial intelligence (AI) can provide deeper insights into the intricate interactions between DHA, genes, and health outcomes, paving the way for more precise and efficient research. frontiersin.orgnih.govdha.mil
Q & A
What methodological approaches are recommended for optimizing DHA production in microbial fermentation systems?
Basic Research Focus :
The Plackett-Burman design is a fractional factorial method used to screen critical variables (e.g., pH, inoculum volume, fermentation volume) influencing DHA yield. After identifying key factors, Response Surface Methodology (RSM) can model interactions and predict optimal conditions. For example, in Thraustochytrium sp., Pareto analysis revealed pH as the most significant variable, followed by inoculum volume .
Advanced Research Considerations :
Advanced studies should integrate multi-omics (transcriptomics, metabolomics) to validate RSM predictions and identify metabolic bottlenecks. Ensure experimental replicates account for biological variability, and validate scalability in bioreactors under controlled parameters (e.g., dissolved oxygen, agitation).
How should researchers address contradictions in clinical trial outcomes evaluating DHA’s impact on cognitive decline?
Basic Research Focus :
Systematic reviews and meta-analyses should standardize inclusion criteria (e.g., age, baseline DHA status, dosage) and employ random-effects models to account for heterogeneity. For instance, discrepancies in cognitive outcomes may stem from variations in trial duration (short-term vs. longitudinal) or biomarker validity (plasma DHA vs. erythrocyte membrane levels) .
Advanced Research Considerations :
Apply causal inference methods (e.g., Mendelian randomization) to distinguish direct effects of DHA from confounding variables (e.g., diet, genetics). Stratify analysis by APOE genotype or inflammatory markers to identify subpopulations with differential responses .
What are the best practices for isolating and quantifying DHA from biological samples?
Basic Research Focus :
The Folch method (chloroform-methanol extraction) remains a gold standard for lipid extraction, followed by thin-layer chromatography (TLC) or solid-phase extraction (SPE) for purification. Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) enables precise quantification .
Advanced Research Considerations :
Use stable isotope-labeled DHA (e.g., deuterated DHA) as an internal standard to correct for matrix effects in LC-MS/MS. For lipidomic profiling, combine high-resolution MS with machine learning to resolve isobaric interferences (e.g., overlapping peaks with EPA) .
How can preclinical models be designed to evaluate DHA’s neuroprotective mechanisms?
Basic Research Focus :
In rodent models, pair dietary DHA supplementation with behavioral assays (e.g., Morris water maze for spatial memory) and immunohistochemistry (e.g., synaptic markers like synaptophysin). Control for omega-3/6 ratios to mimic human dietary patterns .
Advanced Research Considerations :
Use transgenic models (e.g., Alzheimer’s disease mice) to study DHA’s impact on amyloid-beta clearance. Integrate in vivo microdialysis to monitor real-time changes in hippocampal DHA levels during cognitive tasks .
What statistical frameworks are suitable for analyzing dose-response relationships in DHA intervention studies?
Basic Research Focus :
Non-linear regression (e.g., sigmoidal models) can estimate EC₅₀ values for DHA’s effects on biomarkers like plasma triglycerides. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons .
Advanced Research Considerations :
Apply Bayesian hierarchical models to pool data from heterogeneous trials while accounting for prior distributions. Machine learning algorithms (e.g., random forests) can identify non-linear interactions between DHA intake and metabolic outcomes .
How should researchers design studies to reconcile mechanistic hypotheses with clinical outcomes in DHA research?
Basic Research Focus :
Use translational frameworks: Validate in vitro findings (e.g., anti-inflammatory effects in microglial cells) with ex vivo assays (e.g., cytokine profiling in patient-derived plasma). Correlate mechanistic markers (e.g., NF-κB inhibition) with clinical endpoints (e.g., cognitive scores) .
Advanced Research Considerations :
Implement factorial designs to test DHA’s synergistic effects with other interventions (e.g., exercise, antioxidants). Use pathway enrichment analysis (e.g., KEGG, Reactome) to map multi-omics data onto proposed mechanisms .
What ethical and methodological considerations apply to DHA supplementation trials in vulnerable populations (e.g., infants, elderly)?
Basic Research Focus :
In infant trials, ensure informed consent from guardians and use non-invasive biomarkers (e.g., buccal swabs for fatty acid analysis). For elderly cohorts, stratify by comorbidities (e.g., diabetes) and adjust for medication interactions .
Advanced Research Considerations :
Incorporate adaptive trial designs to modify dosing based on interim safety analyses. Use Mendelian randomization to infer causality without direct intervention in high-risk groups .
How can lipidomic datasets be standardized to enhance reproducibility in DHA research?
Basic Research Focus :
Adopt the Lipidomics Standards Initiative (LSI) guidelines for reporting lipid species (e.g., shorthand notation: FA 22:6 for DHA). Share raw data in repositories like MetaboLights with detailed metadata (e.g., extraction protocols, instrument settings) .
Advanced Research Considerations :
Develop open-source pipelines (e.g., LipidHunter, LipidCreator) for automated annotation and cross-laboratory validation. Use synthetic lipid standards to calibrate inter-lab variability in quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
